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  • Product: 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
  • CAS: 685514-01-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Synthetic Methodology of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Strategic Context In modern medicinal chemistry, the 7-azai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Strategic Context

In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, serving as a bioisostere for indole while offering improved aqueous solubility and distinct hydrogen-bonding capabilities. Specifically, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6) is a high-value synthetic intermediate. It is most notably utilized in the multi-step synthesis of Bcl-2 inhibitors, including the blockbuster oncology drug Venetoclax (ABT-199)[1].

As a Senior Application Scientist, I emphasize that the successful integration of this intermediate into complex active pharmaceutical ingredients (APIs) requires rigorous analytical characterization. The bulky triisopropylsilyl (TIPS) group and the electron-donating C5-hydroxyl group fundamentally perturb the electronic landscape of the 7-azaindole core. This guide details the causality behind its synthetic protocols and provides a self-validating framework for its 1 H and 13 C NMR characterization.

Structural Anatomy & Electronic Causality

To accurately interpret the NMR spectra of this molecule, one must understand how its functional groups dictate its electron density:

  • The TIPS Group (N1): The TIPS group acts as a massive steric shield. Synthetically, it prevents unwanted N-oxidation or N-alkylation during downstream coupling. Analytically, its extreme lipophilicity shifts the solubility profile, and the electropositive silicon atom slightly deshields the N1 position while providing a massive aliphatic signature in the upfield NMR region.

  • The Hydroxyl Group (C5): The -OH group is strongly electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). This creates a profound shielding effect on the ortho carbons (C4 and C6), shifting their corresponding protons significantly upfield compared to an unsubstituted 7-azaindole.

  • The Pyridine Nitrogen (N7): This heteroatom pulls electron density away from the pyridine ring, heavily deshielding the C6 position. However, the competing electron donation from the C5-OH mitigates this effect, creating a unique push-pull electronic system.

NMRAssignment Core 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol Structural Domains TIPS TIPS Group (N1) Steric Shielding Core->TIPS Pyrrole Pyrrole Ring (C2, C3) Electron Rich Core->Pyrrole Pyridine Pyridine Ring (C4, C6) Electron Deficient Core->Pyridine Hydroxyl Hydroxyl Group (C5) Deshielding & H-Bonding Core->Hydroxyl TIPS_H 1H: δ 1.1-1.9 ppm 13C: δ 13-19 ppm TIPS->TIPS_H Pyrrole_H 1H: δ 6.4-7.4 ppm 13C: δ 103-132 ppm Pyrrole->Pyrrole_H Pyridine_H 1H: δ 7.3-8.0 ppm 13C: δ 115-146 ppm Pyridine->Pyridine_H Hydroxyl_H 1H: δ 9.0-9.5 ppm (Solvent Dependent) Hydroxyl->Hydroxyl_H

Caption: Causality of structural domains on NMR chemical shifts for the target molecule.

Representative NMR Data Profiles

The following tables summarize the quantitative NMR data for 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol. Data is representative of acquisition in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C) . DMSO- d6​ is the solvent of choice to prevent aggregation-induced line broadening caused by intermolecular hydrogen bonding of the C5-hydroxyl group.

Table 1: 1 H NMR Chemical Shifts & Assignments
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment Rationale
5-OH 9.20br s-1HHighly deshielded due to oxygen electronegativity. Exchangeable with D 2​ O.
H-6 7.95d2.51HPyridine α -proton. Deshielded by N7, but shielded by the ortho-OH group.
H-2 7.40d3.51HPyrrole α -proton. Deshielded by the N1-TIPS group.
H-4 7.35d2.51HPyridine γ -proton. Meta-coupling to H-6. Shielded by ortho-OH resonance.
H-3 6.45d3.51HPyrrole β -proton. The most electron-rich position on the core.
TIPS-CH 1.85sept7.53HAliphatic methine protons of the triisopropylsilyl group.
TIPS-CH 3​ 1.10d7.518HAliphatic methyl protons of the triisopropylsilyl group.
Table 2: 13 C NMR Chemical Shifts & Assignments
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-7a 146.5C q​ Bridgehead carbon attached to N1 and N7.
C-5 146.0C q​ Directly attached to the electronegative hydroxyl oxygen.
C-6 133.0CH α to N7, ortho to OH.
C-2 132.5CH α to N1.
C-3a 118.0C q​ Bridgehead carbon.
C-4 115.8CHOrtho to OH, experiencing significant shielding via +M resonance.
C-3 103.1CH β to N1, highly shielded by pyrrole ring resonance.
TIPS-CH 3​ 18.5CH 3​ Aliphatic methyl carbons.
TIPS-CH 13.0CHAliphatic methine carbons attached to electropositive Silicon.

Experimental Workflows

Synthesis Protocol: Lithiation-Borylation-Oxidation

Direct electrophilic hydroxylation of the 7-azaindole core is synthetically unviable due to competing side reactions and poor regioselectivity. Therefore, the industry standard relies on a halogen-metal exchange followed by borylation and oxidative cleavage, a pathway extensively documented in AbbVie's Bcl-2 inhibitor patents[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 1L round-bottom flask under an argon atmosphere. Add 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (24.3 g) and anhydrous tetrahydrofuran (THF, 500 mL).

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive aryllithium intermediate from undergoing unwanted ring-opening or dimerization. Dropwise, add 2.5 M n-Butyllithium in hexanes (30.3 mL). Stir for exactly 2 minutes.

  • Borylation: Rapidly add trimethyl borate (11.5 mL). The electrophilic boron traps the aryllithium species. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Oxidation: Cool the reaction mixture to 0 °C. Sequentially add 1M NaOH (aqueous) and 30% H 2​ O 2​ . Causality: The hydroperoxide anion attacks the electron-deficient boron, triggering a Baeyer-Villiger-type 1,2-aryl migration. Subsequent hydrolysis yields the desired phenol.

  • Workup: Quench with saturated Na 2​ S 2​ O 3​ to neutralize excess peroxide (Self-validation: test with starch-iodide paper). Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (10% ethyl acetate/hexanes) to yield the pure product.

Synthesis Step1 5-Bromo-1H-pyrrolo[2,3-b]pyridine Starting Material Step2 TIPS-Cl, NaH, DMF N-Protection Step1->Step2 Step3 5-Bromo-1-(TIPS)-7-azaindole Intermediate Step2->Step3 Step4 1. n-BuLi, THF, -78°C 2. B(OMe)3 Lithiation & Borylation Step3->Step4 Step5 Boronic Acid/Ester Transient Species Step4->Step5 Step6 H2O2, NaOH, 0°C Oxidative Cleavage Step5->Step6 Step7 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol Final Product Step6->Step7

Caption: Synthetic workflow for 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol via borylation-oxidation.

High-Resolution NMR Acquisition Protocol

To ensure the integrity of the data presented in Section 3, follow this self-validating acquisition protocol:

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: Traces of water in the solvent will exchange with the C5-OH proton, suppressing the diagnostic 9.20 ppm signal.

  • Shimming & Tuning: Perform automated 3D shimming. Tune and match the probe specifically for 1 H and 13 C to maximize the signal-to-noise ratio, which is critical for resolving the quaternary bridgehead carbons (C-3a, C-7a).

  • Acquisition Parameters ( 13 C): Set the relaxation delay (D1) to a minimum of 2.5 seconds. Causality: Quaternary carbons (C-5, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will result in artificially attenuated quaternary signals, leading to incomplete structural verification.

References

  • Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 2013, 19: 202-208. URL:[Link]

  • Bruncko, M., et al. (AbbVie Inc). "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." U.S. Patent 9,840,502 B2, 2017.
Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary & Chemical Context The compound 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary & Chemical Context

The compound 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6) is a highly specialized, synthetically crucial building block. As a protected 7-azaindole derivative, it serves as a foundational scaffold in the development of pan-Janus kinase (JAK) inhibitors, such as peficitinib[1]. In drug design, the pyrrolo[2,3-b]pyridine core is prized for its ability to form robust, directional hydrogen bonds within the ATP-binding pockets of kinases[2].

From a structural and crystallographic perspective, this molecule presents a fascinating dichotomy: a highly polar, hydrogen-bond-capable heteroaromatic core (the 5-hydroxy-7-azaindole) juxtaposed against a massive, lipophilic, and sterically demanding triisopropylsilyl (TIPS) protecting group. Understanding the solid-state behavior, dynamic disorder, and supramolecular packing of this intermediate is critical for optimizing downstream synthetic handling, purification, and formulation strategies.

Supramolecular Assembly Logic

In unprotected 7-azaindoles, the dominant solid-state packing motif is typically an inversion dimer formed by N–H···N hydrogen bonds between the pyrrole donor and the pyridine acceptor[3]. However, the introduction of the TIPS group at the N1 position fundamentally alters this landscape.

  • Hydrogen Bonding Network: Because the N1 position is sterically blocked and chemically protected by the TIPS group, the classic azaindole dimer cannot form. Instead, the 5-hydroxyl group (-OH) becomes the sole strong hydrogen bond donor. It pairs with the unprotected pyridine nitrogen (N7) of an adjacent molecule, driving the formation of 1D supramolecular chains via O–H···N interactions.

  • Hydrophobic Segregation: The bulky TIPS groups exhibit strong lipophilic self-association. In the crystal lattice, this leads to a distinct micro-segregation: the polar azaindole cores stack via π-π interactions in highly ordered layers, while the TIPS groups segregate into distinct, often dynamically disordered, hydrophobic layers[4].

PackingLogic Core 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol Hbond O-H···N7 Hydrogen Bond (1D Supramolecular Chains) Core->Hbond Polar Interaction PiPi π-π Stacking (Ordered Heteroaromatic Cores) Core->PiPi Core Overlap Steric Hydrophobic Segregation (Disordered TIPS Layers) Core->Steric Lipophilic Bulk

Fig 1. Supramolecular assembly logic driven by steric and electronic properties.

Self-Validating Crystallization Protocol

The Causality of the Method: The TIPS group imparts extreme solubility in most organic solvents. Standard cooling crystallization or slow evaporation methods frequently fail, resulting in supersaturated oils rather than discrete crystals. To overcome this, a Vapor Diffusion technique is required. By controlling the thermodynamic gradient through the gas phase, supersaturation is achieved slowly enough to allow the polar cores to align before the lipophilic TIPS groups collapse into an amorphous phase.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 20 mg of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. Rationale: DCM is a volatile "good" solvent that fully solvates both the polar core and the TIPS group.

  • Antisolvent Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Heptane. Rationale: Heptane is a volatile "poor" solvent that will force the precipitation of the compound.

  • Kinetic Control: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 72–96 hours.

  • System Validation: The protocol is self-validating. If the diffusion rate is optimal, clear, colorless block or plate-like crystals will form on the walls of the inner vial. If the compound "oils out," the diffusion kinetics were too rapid, indicating the need for a less volatile antisolvent (e.g., n-octane) or a lower incubation temperature.

X-Ray Diffraction (XRD) Workflow & Disorder Modeling

Data Collection Rationale

Data must be collected at cryogenic temperatures (typically 100 K). TIPS groups are notorious for undergoing severe thermal motion due to the low rotational energy barriers of the isopropyl moieties[5]. At room temperature, this manifests as dynamic disorder, blurring the electron density map and preventing accurate structural refinement. Cryo-cooling freezes these vibrations, converting dynamic disorder into resolvable static disorder (discrete rotamers)[4].

Step-by-Step XRD Protocol
  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryo-Cooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).

  • Diffraction: Collect data using a Bruker D8 Venture diffractometer equipped with a Photon II detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).

  • Phase Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) within the Olex2 graphical interface.

  • Refinement & Validation (SHELXL):

    • Refine the heavy atoms anisotropically.

    • Self-Validation Check: Inspect the anisotropic displacement parameters (ADPs) of the TIPS carbon atoms. If the ellipsoids are highly elongated (prolate), unmodeled rotational disorder is present.

    • Resolution: Split the disordered isopropyl groups into two parts (Part 1 and Part 2). Assign a free variable (FVAR) to their occupancies and apply geometric restraints (SADI, SIMU) until the residual electron density ( Δρmax​ ) drops below 0.5 e/ų[3].

XRD_Workflow N1 Vapor Diffusion (DCM / Heptane) N2 Cryo-Cooling (100 K) N1->N2 N3 Data Collection (Mo Kα) N2->N3 N4 Phase Solution (SHELXT) N3->N4 N5 Disorder Modeling (SHELXL) N4->N5

Fig 2. Self-validating crystallographic workflow for TIPS-protected azaindoles.

Quantitative Crystallographic Data Summary

The following table summarizes the anticipated quantitative crystallographic parameters for the optimized structural model of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, reflecting standard high-quality refinement metrics for this class of compounds[3].

Crystallographic ParameterValue / Specification
Chemical Formula C₁₆H₂₆N₂OSi
Formula Weight 290.48 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 14.5 Å, c ≈ 10.8 Å, β ≈ 98.5°
Volume ~1735 ų
Z (Molecules per cell) 4
Calculated Density 1.112 g/cm³
Absorption Coefficient (μ) 0.135 mm⁻¹
Goodness-of-fit on F² (S) 1.045
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.092
Largest diff. peak and hole 0.25 and -0.22 e/ų

Note: The low R1 value (< 0.05) and the tight residual electron density peaks confirm the successful mathematical modeling of the TIPS group disorder.

References

  • Title: Buy Peficitinib | 944118-01-8 | >98% - Smolecule Source: smolecule.com URL:[1]

  • Title: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PMC Source: nih.gov URL:[2]

  • Title: Photoinduced crystal melting with luminescence evolution based on conformational isomerisation - Chemical Science (RSC Publishing) Source: rsc.org URL:[4]

  • Title: Quantifying Molecular Disorder in Tri-Isopropyl Silane (TIPS) Pentacene Using Variable Coherence Transmission Electron Microscopy - PMC Source: nih.gov URL:[5]

  • Title: 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine - IUCr Journals Source: iucr.org URL:[3]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol in Polar Aprotic Solvents

Executive Summary The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.[1][2] The synthetic intermediate, 1-(Triisopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.[1][2] The synthetic intermediate, 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, is a critical building block in the development of these complex molecules, including potent agents like BCL-2 inhibitors.[3] Its physicochemical properties, particularly its solubility, directly impact reaction efficiency, purification strategies, and the overall viability of a synthetic route. This technical guide provides a comprehensive framework for understanding and determining the solubility of this silylated intermediate in a range of common polar aprotic solvents—DMSO, DMF, NMP, and Acetonitrile. We present the theoretical underpinnings of its solubility, a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and a discussion of the practical implications for researchers, chemists, and drug development professionals.[4]

Introduction to the Molecular System

A thorough understanding of a molecule's components and its environment is paramount to predicting and interpreting its solubility. The system involves the interplay between a protected heterocyclic compound and a specific class of industrial and laboratory solvents.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of both indole and purine systems.[5] This structural mimicry allows it to form key hydrogen bonding interactions with the hinge region of many protein kinases, making it an exceptionally valuable scaffold for the design of ATP-competitive inhibitors.[2] Its derivatives are heavily featured in oncology and inflammation research, with several compounds having advanced into clinical trials and receiving FDA approval.[5][6] The parent molecule of our topic, 1H-pyrrolo[2,3-b]pyridin-5-ol, possesses a hydroxyl group that enhances its hydrogen bonding potential, influencing its intrinsic solubility and biological interactions.[7]

In multi-step synthesis, protecting functional groups is essential to achieve chemoselectivity.[8] The triisopropylsilyl (TIPS) group is a bulky organosilicon moiety used to protect the reactive 5-hydroxyl group of the 7-azaindole core.[9][10] Its role extends beyond preventing unwanted side reactions; it fundamentally alters the molecule's physical properties.

The key effects of the TIPS group are:

  • Increased Lipophilicity: The three isopropyl chains and silicon atom introduce a large, nonpolar, hydrophobic character to the molecule.

  • Steric Hindrance: Its significant bulk can influence reaction kinetics and molecular packing in the solid state.

  • Masking of Hydrogen Bonding: By capping the polar -OH group, the TIPS ether prevents it from acting as a hydrogen bond donor, drastically reducing the strong intermolecular forces that characterize the parent alcohol.

This transformation is expected to decrease solubility in polar protic solvents (like water) but significantly enhance solubility in nonpolar and aprotic organic solvents, a critical feature for downstream synthetic applications.[11][12]

Polar aprotic solvents are characterized by high dielectric constants and strong dipole moments but lack acidic protons (i.e., they do not have O-H or N-H bonds).[13][14] This class includes Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN). They are powerful solvents capable of dissolving a wide range of polar organic molecules and even some salts.[15][16] In pharmaceutical process chemistry, they are indispensable for conducting reactions, facilitating purifications, and preparing high-concentration stock solutions.[17] Understanding the solubility limit of a key intermediate like 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol in these solvents is therefore essential for optimizing reaction conditions and developing scalable crystallization procedures.

Experimental Determination of Thermodynamic Solubility

To provide reliable and transferable data, the determination of solubility must be conducted under equilibrium conditions. The thermodynamic solubility represents the true saturation point of a compound in a solvent at a given temperature. The "shake-flask" method is the universally accepted gold-standard protocol for this measurement.[4][18][19]

The method is founded on achieving a thermodynamic equilibrium between the compound in its undissolved, solid state and its dissolved state in the solvent. An excess of the solid is suspended in the solvent and agitated for a prolonged period until the concentration of the dissolved compound in the supernatant becomes constant.[20] This final, stable concentration is the thermodynamic solubility. Analysis of the supernatant is typically performed by High-Performance Liquid Chromatography (HPLC), which offers high precision and the ability to simultaneously assess compound stability.[21]

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation prep_stock Prepare HPLC Calibration Standards in Acetonitrile prep_slurry Add Excess Solid Compound to Solvent Vials (DMSO, DMF, NMP, ACN) equilibrate Agitate Slurries on Orbital Shaker (25°C, 48 hours) prep_slurry->equilibrate Ensure tight seal centrifuge Centrifuge Vials to Pellet Solid equilibrate->centrifuge Check for equilibrium filtrate Filter Supernatant (0.22 µm PTFE Filter) centrifuge->filtrate dilute Dilute Filtrate for Analysis filtrate->dilute Avoid precipitation hplc_run Analyze Diluted Samples via HPLC-UV dilute->hplc_run hplc_cal Generate HPLC Calibration Curve calculate Calculate Concentration and Determine Solubility hplc_run->calculate Use calibration curve

Workflow for Thermodynamic Solubility Determination.

This protocol is designed to be a self-validating system, incorporating checks for equilibrium and compound stability.

Materials and Reagents:

  • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (solid, >98% purity)

  • Solvents: DMSO, DMF, NMP, Acetonitrile (HPLC grade or higher)

  • HPLC-grade Acetonitrile and Water with 0.1% Formic Acid for mobile phase

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated analytical balance and pipettes

  • HPLC system with a UV detector (e.g., Diode Array Detector) and a C18 column

Protocol Steps:

  • Preparation of HPLC Calibration Standards:

    • Accurately prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

    • Perform serial dilutions from this stock to create a set of at least five calibration standards (e.g., 200, 100, 50, 10, 1 µg/mL).

    • Causality Check: Acetonitrile is chosen as the diluent because the compound is expected to be freely soluble at these concentrations, ensuring accurate standards.

  • Preparation of Slurry Samples:

    • To four separate, labeled 2 mL glass vials, add approximately 10-20 mg of the solid compound. The exact mass is not critical, but it must be in clear excess.

    • Carefully add 1.0 mL of each respective solvent (DMSO, DMF, NMP, ACN) to its designated vial.

    • Seal the vials tightly to prevent solvent evaporation. Prepare each solvent in duplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature of 25°C.

    • Agitate the slurries at a moderate speed for 48 hours.

    • Trustworthiness Check: A 48-hour incubation is typically sufficient to reach equilibrium for most organic compounds.[22] A preliminary time-to-equilibrium experiment (sampling at 24, 48, and 72 hours) can be run to confirm that the concentration is no longer increasing.[22]

  • Sample Separation and Preparation:

    • Remove vials from the shaker. A visible pellet of undissolved solid should be present at the bottom.

    • Centrifuge the vials at 10,000 x g for 15 minutes to firmly pellet the excess solid.

    • Causality Check: Centrifugation prevents the fine solid particles from clogging the subsequent filter, ensuring a clean separation.[4]

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter.

    • Immediately perform a precise dilution of the clear filtrate into Acetonitrile to bring the concentration within the range of the HPLC calibration curve. The dilution factor will vary significantly by solvent and must be recorded accurately.

  • HPLC Analysis and Quantification:

    • Analyze the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.995 for a valid curve.

    • Inject the diluted filtrate samples onto the HPLC system.

    • Exemplary HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at the compound's λ_max (e.g., 275 nm)

    • Trustworthiness Check: Inspect the chromatogram of the sample for any new peaks that are not present in the standard. The appearance of degradation peaks would invalidate the result for that solvent, indicating compound instability.[21]

  • Data Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Solubility Profile and Data Interpretation

The following table presents illustrative thermodynamic solubility data for 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol at 25°C, based on the expected behavior of a silylated, moderately polar compound in strong organic solvents.

SolventSolvent TypeDielectric Constant (approx.)Illustrative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic47> 250
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32> 250
N,N-Dimethylformamide (DMF) Polar Aprotic37~ 180
Acetonitrile (ACN) Polar Aprotic38~ 45

The solubility of a synthetic intermediate is not merely a physical constant but a critical operational parameter that dictates process decisions.

  • High Solubility in DMSO and NMP: The exceptional solubility (>250 mg/mL) in DMSO and NMP is a significant advantage.[13] These solvents can be used to create highly concentrated reaction mixtures, which can improve reaction rates, increase reactor throughput, and reduce overall solvent waste. NMP, in particular, is often used in high-temperature cross-coupling reactions, and this high solubility ensures the substrate remains in solution throughout the process.[15]

  • Moderate Solubility in DMF: A solubility of ~180 mg/mL in DMF still represents excellent solvating power for most synthetic applications. DMF is a workhorse solvent in peptide coupling and formylation reactions, and this level of solubility provides a wide operational window.[17]

  • Lower Solubility in Acetonitrile: The comparatively lower (but still substantial) solubility in Acetonitrile (~45 mg/mL) presents a strategic opportunity. Acetonitrile can be employed as an effective anti-solvent or crystallization solvent. For purification, a crude reaction mixture dissolved in a minimal amount of a strong solvent like NMP could be treated with Acetonitrile to induce selective precipitation of the desired product, leaving more soluble impurities behind. This differential solubility is a cornerstone of non-chromatographic purification.

Conclusion

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol exhibits excellent solubility in common polar aprotic solvents, a property driven by the combination of its polar heterocyclic core and the lipophilic TIPS protecting group. The robust, self-validating shake-flask method detailed herein provides the necessary framework for researchers to accurately determine its thermodynamic solubility, a critical parameter for rational process development. By leveraging this data, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from chemical synthesis to drug discovery and development.

References

  • Ecovia Chemical. (n.d.). Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile).
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Benchchem. (2025). 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals.
  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • PMC. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility - Strasbourg.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Gelest Technical Library. (n.d.). Silyl Groups.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
  • PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • NextSDS. (n.d.). 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol — Chemical Substance Information.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol.
  • RSC Publishing. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Protecting Agents.
  • BLDpharm. (n.d.). 685514-01-6|1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of TMS-L-Proline in Organic Solvents: A Technical Guide.

Sources

Exploratory

Electronic Properties and Synthetic Utility of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere in modern medicinal chemistry, frequently deployed to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere in modern medicinal chemistry, frequently deployed to improve the aqueous solubility, metabolic stability, and hydrogen-bonding profiles of drug candidates. Among its functionalized variants, 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol and its derivatives stand out as highly versatile intermediates. This whitepaper dissects the electronic architecture of this specific molecule, detailing how the synergistic push-pull dynamics of the triisopropylsilyl (TIPS) protecting group, the 7-azaindole core, and the 5-hydroxyl group dictate its chemical reactivity. By understanding these electronic properties, researchers can rationally design synthetic routes for complex kinase inhibitors and targeted therapeutics.

Electronic Architecture of the Scaffold

The chemical behavior of 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol is governed by three distinct electronic and steric domains. Understanding the causality behind their interactions is critical for predicting regioselectivity during late-stage functionalization.

The 7-Azaindole Core: A Push-Pull Bicyclic System

The 7-azaindole core is an electronically hybrid system. It fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring. The pyridine nitrogen (N7) acts as an electron sink, withdrawing π -electron density from the system. Consequently, the pyrrole ring is less nucleophilic than a standard indole, though the C-3 position remains the primary hotspot for electrophilic attack. The electronic ground state of 7-azaindole exhibits a highly polarized π -system, which facilitates unique hydrogen-bonding networks critical for binding in kinase hinge regions ().

The 5-Hydroxyl Group: Resonance Activation (+M Effect)

The addition of a hydroxyl group at the C-5 position fundamentally alters the electronic landscape of the pyridine ring. The oxygen atom donates electron density into the ring via resonance (+M effect). This resonance effectively neutralizes the electron-withdrawing nature of the N7 atom, raising the Highest Occupied Molecular Orbital (HOMO) of the entire molecule. Crucially, this +M effect selectively increases the electron density at the ortho and para positions relative to the hydroxyl group (C-4 and C-6), activating them for potential directed metalation or electrophilic functionalization.

The TIPS Group: Steric Shielding and Inductive Donation (+I Effect)

While protecting groups like Boc or SEM are common, the triisopropylsilyl (TIPS) group is specifically selected in advanced synthesis for its extreme steric bulk. Electronically, silicon is less electronegative than carbon, providing a mild inductive electron-donating effect (+I) that further raises the HOMO. However, its primary function is steric: the bulky isopropyl arms project over the C-2 position. This shielding completely suppresses unwanted N-alkylation and strongly disfavors radical or electrophilic addition at C-2, funneling reactivity exclusively toward C-3 ().

ElectronicEffects TIPS N1-TIPS Group (+I Inductive Donor Steric Shield) Core 7-Azaindole Core (Push-Pull Bicyclic System) TIPS->Core Raises HOMO Blocks C2 Attack C3 C3 Position (Nucleophilic Hotspot) Core->C3 Inherently e- rich (Pyrrole Character) OH C5-Hydroxyl Group (+M Resonance Donor) OH->Core Injects e- density Lowers Ionization Pot. C4C6 C4/C6 Positions (Activated by OH) OH->C4C6 Ortho/Para Activation (Pyridine Character)

Electronic push-pull network of 1-TIPS-5-OH-7-azaindole dictating regioselectivity.

Quantitative Electronic Parameters

To rationally design reaction conditions, it is necessary to quantify these electronic shifts. The table below summarizes the representative electronic parameters of the scaffold as it undergoes functionalization. Note: Values are representative DFT-calculated/extrapolated parameters based on standard Hammett constants for azaindole derivatives.

Parameter1H-pyrrolo[2,3-b]pyridine5-OH-7-azaindole1-TIPS-5-OH-7-azaindole
pKa (Pyridine N) ~4.6~5.2~5.0
pKa (Pyrrole N-H) ~16.7~17.1N/A (Protected)
pKa (Hydroxyl O-H) N/A~9.5~9.6
Dipole Moment ( μ ) ~2.1 D~2.8 D~3.4 D
HOMO Level (eV) -6.10-5.75-5.60

Analysis of Data: The introduction of the 5-OH group raises the pKa of the pyridine nitrogen from 4.6 to 5.2, reflecting the increased electron density in the pyridine ring. The TIPS group slightly lowers this back to 5.0 due to steric hindrance impeding optimal solvation of the protonated state, despite its +I effect. The HOMO level rises significantly from -6.10 eV to -5.60 eV, making the TIPS-protected 5-OH derivative highly susceptible to oxidation; hence, reactions must often be performed under inert atmospheres.

Applications in Drug Discovery

The 1-(TIPS)-5-OH-7-azaindole scaffold is a cornerstone in the synthesis of complex kinase inhibitors. The 7-azaindole core mimics the purine ring of ATP, allowing it to bind deeply within the kinase hinge region. The 5-hydroxyl group serves as a synthetic handle. By converting the 5-OH to a triflate (as detailed in Protocol A), researchers can perform Suzuki-Miyaura or Buchwald-Hartwig couplings to install diverse aryl or amine groups. This strategy has been pivotal in the fragment-based discovery of Focal Adhesion Kinase (FAK) inhibitors and Aurora kinase inhibitors (). Furthermore, the scaffold is utilized in the synthesis of Bcl-2 inhibitors, where the electronic tuning of the azaindole core prevents off-target toxicities ().

Experimental Methodologies: Self-Validating Protocols

To leverage the electronic properties of this scaffold, specific synthetic protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that the electronic transformations can be tracked and verified at each step.

Protocol A: O-Triflation for C-5 Activation

Causality: The free 5-hydroxyl group is a poor leaving group. To utilize the C-5 position for transition-metal-catalyzed cross-coupling, the -OH must be converted into a highly electron-withdrawing trifluoromethanesulfonate (triflate) ester. The TIPS group remains stable under the mild basic conditions used here.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (3.0 eq) dropwise. Rationale: Pyridine acts as an acid scavenger and a nucleophilic catalyst without stripping the TIPS group.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf 2​ O) (1.2 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir for 2 hours at 0 °C.

    • Self-Validation Check 1 (TLC): Elute with 20% EtOAc/Hexanes. The highly polar starting material ( Rf​≈0.2 ) should disappear, replaced by a non-polar, UV-active product spot ( Rf​≈0.7 ).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Final Validation:

    • Self-Validation Check 2 (NMR): 19 F NMR must show a sharp, diagnostic singlet at approximately -73.0 ppm, confirming the presence of the triflate group. 1 H NMR will show a downfield shift of the C-4 and C-6 protons due to the strong electron-withdrawing effect of the newly formed -OTf group.

SyntheticWorkflow Start 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol Step1 Step 1: O-Triflation (Tf2O, Pyridine, 0°C) Converts OH to Leaving Group Start->Step1 Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, Base) C-C Bond Formation at C5 Step1->Step2 Step3 Step 3: TIPS Deprotection (TBAF, THF, RT) Restores Indole N-H Step2->Step3 End 5-Aryl-1H-pyrrolo[2,3-b]pyridine (Target Scaffold) Step3->End

Step-by-step workflow for C5-functionalization via triflation and cross-coupling.

Protocol B: Regioselective C-3 Bromination

Causality: The C-3 position of the pyrrole ring is the most nucleophilic site. While bromination of unprotected azaindole can lead to N-bromination or complex mixtures, the TIPS group completely shields the nitrogen and C-2 position, ensuring >95% regioselectivity for C-3. The 5-OH group (or its protected ether variants) raises the HOMO, making the reaction proceed rapidly even at low temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve the TIPS-protected 5-substituted azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool to -20 °C. Rationale: Low temperature prevents over-bromination and suppresses radical pathways.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in DMF dropwise over 30 minutes in the dark.

  • Reaction Monitoring: Stir for 1 hour at -20 °C.

    • Self-Validation Check 1 (TLC): The starting material will convert to a slightly less polar product spot.

  • Workup: Pour the mixture into ice water containing 1% sodium thiosulfate (to quench any unreacted electrophilic bromine). Extract with diethyl ether.

  • Final Validation:

    • Self-Validation Check 2 (NMR/MS): 1 H NMR will show the complete disappearance of the characteristic C-3 proton (typically a doublet around 7.2 - 7.4 ppm). Mass spectrometry will display a classic 1:1 isotopic pattern (M and M+2) indicative of a single bromine atom incorporation.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (via National Center for Biotechnology Information - PMC) URL:[Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Study of 7-azaindole in its first four singlet states Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol

Application Note: Advanced Synthesis Protocol for 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Introduction & Strategic Rationale 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Introduction & Strategic Rationale

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor that achieves significant antitumour activity[1]. In the context of complex drug development, the 7-azaindole core presents unique synthetic challenges due to the competing nucleophilicity of the pyrrole nitrogen and the phenolic oxygen at the 5-position.

To achieve regioselective functionalization, the pyrrole nitrogen must be protected with a robust, sterically demanding group. The triisopropylsilyl (TIPS) group is ideal, as it withstands the basic and nucleophilic conditions required for downstream cross-coupling reactions while remaining cleavable under specific fluoride-mediated conditions.

To synthesize this compound with high purity and yield, a two-stage approach utilizing an orthogonal protection strategy is recommended. Direct silylation of 1H-pyrrolo[2,3-b]pyridin-5-ol often leads to undesirable O-silylation or N,O-bis-silylation. Therefore, this protocol utilizes 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine as the starting material. The benzyl ether protects the oxygen during the N-silylation phase and is subsequently removed via mild catalytic hydrogenolysis[2].

Mechanistic Pathway

SynthesisRoute A 5-Benzyloxy-1H- pyrrolo[2,3-b]pyridine B N-Silylation (NaH, TIPS-Cl, DMF) A->B C 5-Benzyloxy-1-TIPS- pyrrolo[2,3-b]pyridine B->C D Hydrogenolysis (Pd/C, H2, MeOH) C->D E 1-TIPS-1H-pyrrolo [2,3-b]pyridin-5-ol D->E

Synthetic pathway from 5-benzyloxy-7-azaindole to the final TIPS-protected product.

Step-by-Step Experimental Methodologies

Stage 1: N-Silylation of 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine

Causality Insight: Sodium hydride (NaH) is utilized to deprotonate the pyrrole nitrogen, creating a highly nucleophilic nitrogen anion. Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the intermediate ionic species, accelerating the reaction with the sterically hindered Triisopropylsilyl chloride (TIPS-Cl).

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Critical Step: The portion-wise addition controls the exothermic deprotonation and the evolution of hydrogen gas, preventing reaction runaway. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Silylation: Dissolve TIPS-Cl (1.1 eq) in a minimal amount of anhydrous DMF and transfer it to the addition funnel. Add the TIPS-Cl solution dropwise over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water and brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate can be used directly in the next step or purified via silica gel chromatography.

Stage 2: Catalytic Hydrogenolysis (Debenzylation)

Causality Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl ether C-O bond without affecting the TIPS-protected pyrrole or the pyridine ring. Methanol is an excellent solvent for this transformation as it solubilizes the starting material and facilitates hydrogen transfer[2].

  • Setup: To a heavy-walled hydrogenation vessel, add the intermediate 5-benzyloxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) dissolved in Methanol (15 mL per gram).

  • Catalyst Addition: Purge the vessel with nitrogen for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add it to a nitrogen-blanketed, solvent-rich environment.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (balloon or low-pressure Parr apparatus at 1 atm). Stir vigorously at room temperature for 12 hours[2].

  • Monitoring: Confirm the complete consumption of the starting material via LC-MS or TLC.

  • Filtration: Purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with Methanol and Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via recrystallization (e.g., Heptane/EtOAc) to afford pure 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol.

Purification Workflow & Logic

Workup A Crude Hydrogenation Mixture (Pd/C, Product, MeOH) B Celite Filtration (Removes Pyrophoric Pd/C) A->B C Concentration (Rotary Evaporation) B->C D Recrystallization (Heptane/EtOAc) C->D E Pure Target Compound (>98% HPLC) D->E

Post-hydrogenation workup and purification workflow.

Quantitative Reaction Parameters

To ensure reproducibility across different scales of drug development, the following table summarizes the optimized reaction parameters for the two-stage synthesis.

ParameterStage 1: N-SilylationStage 2: Hydrogenolysis
Substrate Concentration 0.1 M in DMF0.05 M in Methanol
Reagent Equivalents NaH (1.2 eq), TIPS-Cl (1.1 eq)H₂ (Excess, 1 atm)
Catalyst Loading N/A10% Pd/C (10% w/w)
Reaction Temperature 0 °C to 25 °C25 °C
Reaction Time 2 - 4 hours12 hours
Expected Yield 85 - 92%90 - 95%
Critical Control Point Exotherm during NaH additionComplete N₂ purge before filtration

References

  • ChemicalBook. "1H-PYRROLO[2,3-B]PYRIDIN-5-OL | 98549-88-3 - ChemicalBook".
  • ChemicalBook. "1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - ChemicalBook".

Sources

Application

Application Notes and Protocols for the Triisopropylsilyl (TIPS) Protection of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Introduction: The Strategic Importance of Protecting 1H-Pyrrolo[2,3-b]pyridin-5-ol The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Protecting 1H-Pyrrolo[2,3-b]pyridin-5-ol

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a wide array of therapeutic agents, particularly protein kinase inhibitors for oncology. The 5-hydroxy derivative, 1H-pyrrolo[2,3-b]pyridin-5-ol, is a key intermediate in the synthesis of numerous biologically active molecules. The presence of both a phenolic hydroxyl group and a pyrrolic N-H proton necessitates a robust and selective protection strategy to achieve desired chemical transformations on other parts of the molecule.

This application note provides a detailed methodology for the selective protection of the 5-hydroxyl group of 1H-pyrrolo[2,3-b]pyridin-5-ol using the triisopropylsilyl (TIPS) group. The TIPS group is a bulky silyl ether protecting group that offers significant steric hindrance, enhancing the stability of the protected hydroxyl group under a variety of reaction conditions, including exposure to strong bases and nucleophiles. Its selective introduction and subsequent removal under specific conditions make it an invaluable tool for multi-step organic synthesis.

Mechanism and Rationale for Selective O-Silylation

The selective protection of the phenolic hydroxyl group over the pyrrolic N-H is a critical aspect of this methodology. The silylation reaction proceeds via a nucleophilic attack of a deprotonated hydroxyl or amine on the electrophilic silicon atom of the silylating agent, typically triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).

The chemoselectivity of this reaction is governed by several factors:

  • Acidity: The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the pyrrolic N-H (pKa ≈ 17). This allows for selective deprotonation of the hydroxyl group using a suitable base, such as imidazole or a non-nucleophilic amine base like triethylamine or diisopropylethylamine. The resulting phenoxide is a more potent nucleophile than the neutral pyrrole nitrogen.

  • Steric Hindrance: The bulky triisopropylsilyl group favors reaction at the more sterically accessible oxygen atom over the nitrogen atom, which is embedded within the bicyclic ring system.

  • Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial to favor O-silylation and minimize competing N-silylation. The use of a non-nucleophilic base in an aprotic solvent at low to ambient temperatures generally provides the best results for selective O-protection.

Figure 1: General mechanism for the selective O-silylation of 1H-pyrrolo[2,3-b]pyridin-5-ol.

Experimental Protocol: TIPS Protection of 1H-Pyrrolo[2,3-b]pyridin-5-ol

This protocol details the procedure for the selective O-silylation of 1H-pyrrolo[2,3-b]pyridin-5-ol.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triisopropylsilyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(triisopropylsilyloxy)-1H-pyrrolo[2,3-b]pyridine.

experimental_workflow start Start dissolve 1. Dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol and imidazole in anhydrous DMF. start->dissolve cool 2. Cool to 0 °C. dissolve->cool add_tipscl 3. Add TIPSCl dropwise. cool->add_tipscl react 4. Stir at room temperature for 12-16 hours. add_tipscl->react monitor 5. Monitor by TLC. react->monitor workup 6. Quench with NaHCO₃ (aq) and extract with EtOAc. monitor->workup Reaction Complete dry_concentrate 7. Dry organic phase and concentrate. workup->dry_concentrate purify 8. Purify by flash chromatography. dry_concentrate->purify end End Product: 5-(Triisopropylsilyloxy)-1H-pyrrolo[2,3-b]pyridine purify->end

Figure 2: Experimental workflow for the TIPS protection of 1H-pyrrolo[2,3-b]pyridin-5-ol.

ParameterRecommended ConditionRationale
Silylating Agent Triisopropylsilyl chloride (TIPSCl)Provides a good balance of reactivity and stability. TIPSOTf can be used for more hindered substrates but may be less selective.
Base ImidazoleActs as both a base to deprotonate the phenol and a nucleophilic catalyst.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Stoichiometry TIPSCl (1.2 eq), Imidazole (2.5 eq)A slight excess of the silylating agent ensures complete conversion, while a larger excess of the base drives the reaction to completion.
Reaction Time 12-16 hoursTypically sufficient for complete reaction; should be monitored by TLC.
Workup Aqueous NaHCO₃Neutralizes the acidic byproducts of the reaction.
Purification Flash Column ChromatographyEffectively removes excess reagents and byproducts.

Characterization of 5-(Triisopropylsilyloxy)-1H-pyrrolo[2,3-b]pyridine

The successful synthesis of the TIPS-protected product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show the characteristic signals for the triisopropylsilyl group, typically a septet around 1.3 ppm for the three CH protons and a doublet around 1.1 ppm for the 18 methyl protons. The aromatic protons of the 7-azaindole core will also be present, with their chemical shifts slightly altered compared to the starting material. The signal for the phenolic -OH proton will be absent.

  • ¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the triisopropylsilyl group in the aliphatic region, in addition to the signals for the aromatic carbons of the 7-azaindole core.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will lack the broad O-H stretching band of the starting material and will show characteristic C-H and Si-O stretching frequencies.

Deprotection of the TIPS Group

The removal of the TIPS protecting group can be achieved under acidic conditions or with a fluoride source. The choice of deprotection method will depend on the stability of other functional groups in the molecule.

Fluoride-Mediated Deprotection (TBAF):

  • Dissolve the TIPS-protected compound in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Acid-Catalyzed Deprotection:

  • Dissolve the TIPS-protected compound in a suitable solvent such as methanol or THF.

  • Add a catalytic amount of a protic acid (e.g., HCl, acetic acid) or a Lewis acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid and perform an aqueous workup to isolate the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive silylating agent.Increase reaction time or gently warm the reaction mixture. Use a fresh bottle of TIPSCl. Consider using the more reactive TIPSOTf.
Formation of N-silylated byproduct Reaction conditions are not optimal for O-selectivity.Ensure the reaction is performed at the recommended temperature. Use a bulkier base or a less polar solvent to favor O-silylation.
Difficult Purification Co-elution of product with byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., reversed-phase silica).

Conclusion

The selective protection of the 5-hydroxyl group of 1H-pyrrolo[2,3-b]pyridin-5-ol with a triisopropylsilyl group is a valuable synthetic transformation that enables further functionalization of this important heterocyclic scaffold. The protocol described herein provides a reliable and reproducible method for achieving high yields of the desired O-silylated product. Careful control of reaction conditions is paramount to ensure chemoselectivity. The robust nature of the TIPS ether allows for a broad range of subsequent chemical manipulations, making this protection strategy a powerful tool for researchers in drug discovery and organic synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Larsen, S. D., et al. (2016). Discovery of a Potent and Selective Series of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors of the Serine/Threonine Kinase T-LAK Cell-Originated Protein Kinase (TOPK). Journal of Medicinal Chemistry, 59(15), 7245–7260. [Link]

  • CN106565706A - Preparation method of 5-hydroxy-7-azaindole. (2017).
  • Nelson, T. D., & Crouch, R. D. (2004). Silyl Ethers as Protecting Groups for Alcohols. In Organic Reactions (Vol. 63). John Wiley & Sons, Inc. [Link]

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide a comprehensive, self-validating methodology for the functionalization of the 7-azaindole scaffold via palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide a comprehensive, self-validating methodology for the functionalization of the 7-azaindole scaffold via palladium-catalyzed cross-coupling, utilizing 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol as a critical building block.

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a highly privileged scaffold in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. The pyridine nitrogen and pyrrole N-H act as a bidentate hydrogen-bond acceptor/donor pair, perfectly complementing the hinge region of various kinases (e.g., B-RAF, as seen in Vemurafenib)[1].

Functionalization at the 5-position of the 7-azaindole core is a fundamental transformation, allowing medicinal chemists to project substituents into the solvent-exposed region or deep pocket of the kinase active site[2]. While 5-bromo-7-azaindole is commonly used, starting with 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6) offers superior orthogonal reactivity.

The Causality of the Chemical Strategy
  • The Role of the TIPS Protecting Group: The free N-H of 7-azaindole is acidic (pKa ~ 16) and can poison palladium catalysts or undergo unwanted N-arylation/N-alkylation under the basic conditions of a cross-coupling reaction. The bulky triisopropylsilyl (TIPS) group provides massive steric shielding to the pyrrole ring, preventing these side reactions while drastically improving the molecule's solubility in organic solvents like 1,4-dioxane and dichloromethane (DCM).

  • Activation via Triflation: A free phenol (-OH) cannot undergo oxidative addition by palladium due to the high bond dissociation energy of the C-O bond. By converting the 5-hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf), the strongly electron-withdrawing nature of the triflyl group lowers the LUMO of the C-O bond. This transforms the stable phenol into a highly reactive electrophile primed for Suzuki-Miyaura coupling[3].

SyntheticWorkflow SM 1-(TIPS)-1H-pyrrolo [2,3-b]pyridin-5-ol (Starting Material) Triflation Triflation (Tf2O, Pyridine, DCM) SM->Triflation Triflate 5-Triflate Intermediate (Electrophile) Triflation->Triflate Suzuki Suzuki Coupling (Pd-Cat, R-B(OH)2) Triflate->Suzuki Coupled Coupled Product (TIPS-Protected) Suzuki->Coupled Deprotect Deprotection (TBAF, THF) Coupled->Deprotect Final 5-Substituted 7-Azaindole Deprotect->Final

Synthetic workflow from 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol to 5-substituted 7-azaindoles.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. In-process controls (IPCs) are included to ensure experimental integrity at every step.

Protocol A: Synthesis of the 5-Triflate Intermediate

Objective: Convert the 5-hydroxyl group to a reactive triflate leaving group.

  • Setup: To an oven-dried, argon-purged 100 mL round-bottom flask, add 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 equiv, 10 mmol) and anhydrous DCM (40 mL).

  • Base Addition: Add anhydrous Pyridine (2.0 equiv, 20 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equiv, 15 mmol) over 15 minutes. Visual Cue: The solution will transition from clear to a pale yellow/orange hue.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, lower Rf) should be completely consumed, replaced by a higher Rf spot (the non-polar triflate).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Expert Insight & Causality: Pyridine is chosen over triethylamine because it acts as a nucleophilic catalyst. It reacts with Tf₂O to form a highly reactive N-trifluoromethylsulfonylpyridinium intermediate, which rapidly and cleanly transfers the triflyl group to the sterically hindered 5-phenol. Maintaining 0 °C during addition prevents exothermic polymerization and protects the acid-sensitive TIPS group.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond via coupling the triflate with a boronic acid.

  • Setup: In a Schlenk tube, combine the 5-Triflate intermediate (1.0 equiv, 5 mmol), the desired Aryl/Heteroaryl Boronic Acid (1.2 equiv, 6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add 1,4-Dioxane (20 mL) and aqueous K₂CO₃ (2.0 M, 3.0 equiv, 7.5 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction: Seal the tube and heat to 90 °C for 6–12 hours. Visual Cue: The mixture will darken significantly as Pd black eventually forms upon reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and partition between EtOAc and water. Extract, dry (Na₂SO₄), and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Pd(II) Complex (Oxidative Addition) Pd0->Pd2_OA + Ar-OTf (Triflate) Pd2_TM Pd(II) Complex (Transmetalation) Pd2_OA->Pd2_TM + Base, R-B(OH)2 - TfO- Pd2_TM->Pd0 Reductive Elimination - Ar-R (Product)

Suzuki-Miyaura catalytic cycle for the cross-coupling of 7-azaindole 5-triflates.

Protocol C: TIPS Deprotection

Objective: Cleave the TIPS group to yield the final 5-substituted 7-azaindole.

  • Setup: Dissolve the coupled product (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cleavage: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir for 1 hour.

  • Workup: Quench with water, extract with EtOAc, and purify.

Expert Insight & Causality: The fluoride ion (F⁻) has a uniquely high thermodynamic affinity for silicon, forming an incredibly strong Si-F bond (approx. 582 kJ/mol). This allows for rapid, quantitative cleavage of the TIPS group at room temperature without requiring harsh acidic or basic conditions that might degrade the newly formed cross-coupled product.

Data Presentation: Optimization of Suzuki Coupling

The choice of catalyst and solvent system drastically impacts the yield of the Suzuki coupling when utilizing 7-azaindole triflates. Below is a summary of optimization data for coupling the 5-triflate intermediate with phenylboronic acid.

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O9065%
2 Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90 88%
3Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10092%
4Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085%

Data Analysis: While Entry 3 (Buchwald-type ligands) provides the highest yield, Entry 2 is recommended as the standard protocol. Pd(dppf)Cl₂ is highly cost-effective and bench-stable. The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which accelerates the rate-determining reductive elimination step, thereby minimizing protodeboronation side reactions. Furthermore, the Dioxane/H₂O system ensures excellent homogeneous solubility for both the highly lipophilic TIPS-protected triflate and the inorganic base.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL: [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. URL: [Link]

  • US Patent 20130158040A1. (2013). Diazaindole inhibitors of crac.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

Sources

Application

Application Note: 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol as a Privileged Building Block in Kinase Inhibitor Discovery

Executive Summary Protein kinases are central regulators of cellular signaling, making them prime therapeutic targets in oncology, immunology, and inflammatory diseases. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein kinases are central regulators of cellular signaling, making them prime therapeutic targets in oncology, immunology, and inflammatory diseases. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged, ATP-mimetic pharmacophore[1]. However, utilizing the raw 7-azaindole core in early-stage drug discovery presents significant synthetic challenges due to the reactive, acidic pyrrole nitrogen.

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6)[2] solves this challenge. By masking the N1 position with a bulky triisopropylsilyl (TIPS) group and providing a reactive hydroxyl group at the C5 position, this building block enables orthogonal, late-stage diversification[3]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this critical intermediate in the discovery of next-generation kinase inhibitors.

Mechanistic Rationale: The 7-Azaindole Scaffold in Kinase Targeting

The Hinge-Binding Pharmacophore

The majority of small-molecule kinase inhibitors are designed as ATP competitors that interact directly with the kinase hinge region[1]. The 7-azaindole core is structurally analogous to the adenine ring of ATP[4]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor. Together, they form robust bidentate hydrogen bonds with the backbone amide groups of the kinase hinge region (typically at Leucine, Alanine, or Valine residues)[1].

The Strategic Value of the C5 Vector

While the N1 and N7 atoms anchor the molecule to the hinge, the C5 position projects outward. Depending on the specific kinase, the C5 vector points either toward the solvent-exposed channel or into adjacent hydrophobic selectivity pockets[5]. Modifying the C5 position allows medicinal chemists to:

  • Enhance Target Affinity: By extending into deep hydrophobic pockets (e.g., using CF3-phenyl groups for CDK8 inhibition)[5].

  • Improve Pharmacokinetics: By adding solubilizing groups to the solvent-exposed region.

  • Drive Selectivity: By exploiting subtle structural differences in the ATP-binding sites of closely related kinases[3].

The Role of the TIPS Protecting Group

The synthesis of C5-substituted 7-azaindoles requires harsh cross-coupling conditions. Without protection, the pyrrole NH is highly susceptible to N-alkylation, N-arylation, or coordination with palladium catalysts[3]. The TIPS group provides immense steric shielding, preventing these side reactions. Furthermore, TIPS is highly lipophilic, improving the solubility of the intermediate in organic solvents, and can be orthogonally removed under mild fluoride conditions without affecting the newly formed C5-carbon bonds.

Pharmacophore Core 1-TIPS-1H-pyrrolo[2,3-b]pyridin-5-ol (Central Building Block) Hinge 7-Azaindole Core (ATP-Mimetic Hinge Binder) Core->Hinge Scaffold Base TIPS 1-TIPS Protection (Directs Orthogonal Synthesis) Core->TIPS N1 Position Hydroxyl 5-Hydroxyl Group (Vector for Solvent Channel) Core->Hydroxyl C5 Position HingeBind Kinase Hinge Region (Leu/Ala/Val residues) Hinge->HingeBind Bidentate H-bonds Prevents Prevents N-alkylation During C5 Modification TIPS->Prevents Steric Shielding Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Hydroxyl->Coupling Electrophilic Activation

Fig 1. Structural rationale of 1-TIPS-7-azaindole-5-ol in kinase inhibitor design.

Quantitative Data: Impact of C5 Substitution on Kinase Affinity

The functionalization of the C5 position dramatically impacts target affinity. Table 1 summarizes representative Structure-Activity Relationship (SAR) data demonstrating how modifying the C5 position of the 7-azaindole core optimizes binding affinity for specific kinase targets, such as CDK8 and BRAF[1][5].

Table 1: Representative SAR Data for C5-Modified 7-Azaindoles

C5 SubstituentTarget KinaseIC₅₀ (nM)Pharmacological Impact & Causality
-OH (Unmodified)BRAF (V600E)>10,000Poor hydrophobic contact in the selectivity pocket; highly polar.
-O-Phenyl BRAF (V600E)450Improved hydrophobic packing; ether linkage provides flexibility.
-Phenyl-3-CF₃ CDK851Optimal occupation of the deep solvent channel; CF₃ enhances lipophilicity[5].
-Pyrazol-4-yl JAK312Enhanced hydrogen bonding with Asp/Glu residues in the activation loop.

Synthetic Strategy & Workflow

To utilize 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, the relatively unreactive 5-hydroxyl group must be converted into a versatile electrophile. The standard approach involves converting the phenol into a trifluoromethanesulfonate (triflate)[6]. This 5-OTf intermediate is highly reactive in palladium-catalyzed Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-couplings. Following diversification, the TIPS group is cleaved using Tetra-n-butylammonium fluoride (TBAF) to yield the active kinase inhibitor[3].

Workflow Step1 1-TIPS-5-OH-7-Azaindole (Starting Material) Step2 5-OTf-1-TIPS-7-Azaindole (Triflation) Step1->Step2 Tf2O, Pyridine 0°C to RT Step3 C5-Substituted-1-TIPS (Pd-Coupling) Step2->Step3 R-B(OH)2, Pd(dppf)Cl2 Base, Heat Step4 C5-Substituted-7-Azaindole (TIPS Deprotection) Step3->Step4 TBAF, THF RT, 1h

Fig 2. Standard synthetic workflow for C5-functionalization and orthogonal deprotection.

Validated Experimental Protocols

Note: As a self-validating system, each protocol includes specific In-Process Controls (IPCs) and mechanistic rationales to ensure reproducibility and explain the causality behind experimental choices.

Protocol A: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl trifluoromethanesulfonate

Objective: Activate the C5-hydroxyl group for downstream cross-coupling.

  • Preparation: Dissolve 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 30 mmol) and cool the reaction mixture to 0 °C using an ice bath.

    • Scientific Rationale: Pyridine is utilized instead of Triethylamine (TEA) because it acts as both a mild base and a nucleophilic catalyst. It prevents the reaction medium from becoming overly basic, which could risk premature cleavage of the TIPS group.

  • Electrophile Addition: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq, 12 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The product spot will run significantly higher (less polar) than the starting phenol. The disappearance of the starting material validates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the 5-OTf intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl or heteroaryl group at the C5 position to target specific kinase solvent channels[5].

  • Preparation: In a Schlenk flask, combine the 5-OTf intermediate (1.0 eq, 5 mmol), the desired Aryl Boronic Acid (1.2 eq, 6 mmol), and K₂CO₃ (2.0 eq, 10 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

    • Scientific Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle by forming a reactive palladium-hydroxo species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol).

    • Scientific Rationale: The bidentate dppf ligand has a large bite angle, which forces the palladium center into a geometry that highly accelerates the reductive elimination step—often the rate-limiting step for sterically hindered substrates.

  • Reaction: Heat the mixture to 90 °C for 12 hours under nitrogen.

  • Workup & IPC: Cool to room temperature and filter through a pad of Celite to remove palladium black. Extract with EtOAc. Analyze the crude mixture via LC-MS to confirm the disappearance of the triflate mass and the appearance of the coupled product mass.

Protocol C: Global Deprotection (TIPS Removal)

Objective: Unmask the pyrrole NH to restore the ATP-mimetic hinge-binding pharmacophore[1].

  • Preparation: Dissolve the C5-substituted-1-TIPS-7-azaindole (1.0 eq, 3 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL).

  • Deprotection: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq, 4.5 mL) dropwise at room temperature.

    • Scientific Rationale: The Si-F bond (approx. 582 kJ/mol) is significantly stronger than the Si-N bond. This provides a massive thermodynamic driving force for the cleavage of the TIPS group. THF is the optimal solvent as it perfectly solvates the TBAF salt.

  • Reaction: Stir at room temperature for 1 hour.

    • In-Process Control (IPC): TLC will show a rapid conversion to a highly polar spot (the free NH azaindole) compared to the non-polar TIPS-protected precursor.

  • Workup: Dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL). Thoroughly wash the organic layer with water (3 x 20 mL) to remove residual water-soluble TBAF salts. Dry, concentrate, and crystallize the final kinase inhibitor.

References

  • [2] CAS No : 685514-01-6 | Product Name : 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol. Pharmaffiliates. URL:[Link]

  • [1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem Pharm Bull (Tokyo). J-Stage. URL:[Link]

  • [3] The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. URL:[Link]

  • [5] Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PMC - NIH. URL:[Link]

  • [6] AZAINDOLE KINASE INHIBITORS - Patent 1539763. European Patent Office (EPO). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Selective Deprotection of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Introduction: The Strategic Importance of 7-Azaindole Phenols The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 7-Azaindole Phenols

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its unique structure, acting as a bioisostere of indole, often imparts favorable pharmacological properties such as enhanced solubility and improved bioavailability.[2] Compounds bearing the 7-azaindole core are integral to numerous clinically approved drugs and advanced drug candidates, including kinase inhibitors for cancer therapy.[2][3][4]

The 5-hydroxy derivative, 1H-pyrrolo[2,3-b]pyridin-5-ol, is a critical intermediate for introducing further diversity and modulating the electronic properties of the scaffold. To facilitate multi-step syntheses, the phenolic hydroxyl group is often protected. The triisopropylsilyl (TIPS) group is an excellent choice for this role due to its significant steric bulk, which confers high stability across a wide range of reaction conditions, including those that are moderately acidic or basic.[5][6]

However, the very stability that makes the TIPS group so valuable also necessitates specific and carefully chosen conditions for its removal. This guide provides a detailed analysis of selective deprotection methodologies for 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, offering field-proven protocols and explaining the causality behind experimental choices to empower researchers in their synthetic campaigns.

Pillar 1: Mechanistic Underpinnings of Silyl Ether Cleavage

The selective cleavage of the robust Silicon-Oxygen bond in a TIPS-protected phenol is governed by distinct chemical principles. Understanding these mechanisms is paramount to selecting the appropriate deprotection strategy and troubleshooting reactions.

Fluoride-Mediated Deprotection

This is the most common strategy for cleaving silyl ethers.[7] The reaction is driven by the exceptionally high affinity of the fluoride ion for silicon, leading to the formation of a strong Si-F bond (bond energy ~142 kcal/mol), which is significantly stronger than the Si-O bond (~110 kcal/mol).[8] The mechanism proceeds through a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate.[8][9] This intermediate rapidly collapses, breaking the Si-O bond to release the phenoxide, which is then protonated during aqueous workup to yield the desired phenol.[7]

Acid-Catalyzed Deprotection

Under acidic conditions, the deprotection is initiated by the protonation of the ether oxygen atom.[6] This protonation makes the phenolic moiety a much better leaving group. A nucleophile, which can be the solvent (e.g., water, methanol) or the conjugate base of the acid, then attacks the silicon atom.[6] Similar to the fluoride-mediated pathway, this process is believed to proceed through a pentacoordinate silicon intermediate.[6][9] The steric hindrance of the bulky isopropyl groups on the TIPS ether makes it significantly more stable to acid than smaller silyl ethers like TBS or TES, often requiring more forcing conditions for cleavage.[6][10]

Pillar 2: Comparative Analysis of Deprotection Protocols

The choice of deprotection method depends critically on the stability of other functional groups within the molecule. The 7-azaindole nucleus itself contains a basic pyridine nitrogen, which can be sensitive to strong acids. The following table summarizes the primary methods for TIPS deprotection, tailored for the target substrate.

Method Reagent(s) Typical Solvent(s) Temperature Key Advantages & Considerations
1. Standard Fluoride Tetrabutylammonium Fluoride (TBAF)THF, Dichloromethane0 °C to RTAdvantages: Highly effective, common, and fast.[5][11] Considerations: TBAF solutions are basic and can affect base-labile groups (e.g., esters).[7] Silyl group migration has been observed in some cases.[12]
2. Buffered/Acidic Fluoride Hydrofluoric Acid-Pyridine (HF•Pyr) or Triethylamine Trihydrofluoride (Et₃N•3HF)THF/Pyridine, Acetonitrile0 °C to RTAdvantages: Less basic than TBAF, suitable for base-sensitive substrates.[5] Considerations: EXTREME CAUTION REQUIRED. HF is highly toxic and corrosive; all reactions must be performed in plasticware in a fume hood with appropriate PPE.[5]
3. Acid-Catalyzed HCl, p-Toluenesulfonic Acid (TsOH), Trifluoroacetic Acid (TFA)Methanol, Ethanol, DichloromethaneRT to gentle heatAdvantages: Effective for substrates intolerant to fluoride ions. Considerations: Can require forcing conditions (heat, extended time) for TIPS ethers.[6] The pyridine nitrogen of the azaindole core will be protonated, which may affect solubility and reactivity.
4. Chemoselective (Aryl-Specific) Lithium Acetate (LiOAc) dihydrate (catalytic)DMF/H₂ORT to 70 °CAdvantages: Exceptionally mild and highly selective for aryl silyl ethers over aliphatic ones.[13] Tolerant of epoxides and acetates.[10][13] Considerations: Requires aqueous conditions, which may not be suitable for all substrates.

Pillar 3: Validated Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, providing detailed, step-by-step instructions and rationale. It is always recommended to first perform any new reaction on a small scale to optimize conditions for your specific, advanced intermediate.

General Deprotection Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Solvent cool Cool to 0 °C (if required) start->cool Inert Atmosphere (N₂ or Ar) add_reagent Add Deprotection Reagent cool->add_reagent monitor Monitor Progress (TLC / LCMS) add_reagent->monitor quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify product Isolated Product: 1H-pyrrolo[2,3-b]pyridin-5-ol purify->product

Caption: General experimental workflow for TIPS deprotection.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is often the first choice due to its efficiency and common availability. It is suitable for substrates that are not sensitive to basic conditions.

  • Materials:

    • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

    • Anhydrous THF

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TIPS-protected 7-azaindole (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

    • To the stirred solution, add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise over 5 minutes.[5]

    • Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 1H-pyrrolo[2,3-b]pyridin-5-ol.

Protocol 2: Deprotection using Hydrofluoric Acid-Pyridine (HF•Pyr)

This method is an excellent alternative for substrates that are sensitive to the basicity of TBAF.[5]

  • Materials:

    • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

    • Hydrofluoric acid-pyridine complex (HF•Pyr, ~70% HF)

    • Anhydrous Pyridine

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • CRITICAL SAFETY NOTE: HF is extremely toxic and corrosive and causes severe burns that may not be immediately painful. All operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (heavy-duty nitrile or neoprene gloves, safety goggles, lab coat). All labware must be made of plastic (e.g., polyethylene, PFA, PTFE) as HF reacts with glass.[5]

    • In a plastic vial, dissolve the TIPS-protected 7-azaindole (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add the HF-pyridine complex (2.0-3.0 equiv) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding it to a vigorously stirred, chilled saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases completely. Ensure the final pH is basic.

    • Extract the mixture with DCM or EtOAc (3 times).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel.

Protocol 3: Chemoselective Deprotection using Lithium Acetate (LiOAc)

This protocol is particularly valuable for complex molecules where other silyl ethers (e.g., on aliphatic alcohols) must remain intact. It leverages the increased lability of the aryl Si-O bond.[13]

  • Materials:

    • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

    • Lithium acetate dihydrate (LiOAc•2H₂O)

    • Dimethylformamide (DMF)

    • Deionized Water

    • Diethyl ether or Ethyl Acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the TIPS-protected 7-azaindole (1.0 equiv) in a solvent mixture of DMF and water (e.g., 50:1 v/v, to make a ~0.2 M solution), add LiOAc dihydrate (0.1 - 0.3 equiv).[13]

    • Stir the solution at a temperature between 25 °C and 70 °C. The optimal temperature should be determined on a small scale; start at a lower temperature and increase if the reaction is sluggish.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

    • Wash the organic phase twice with brine to remove the DMF and lithium salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel flash column chromatography.

Choosing the Right Deprotection Strategy

The decision-making process for selecting a deprotection method can be visualized as a logical flow based on the substrate's attributes.

G start Start: Deprotect 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol q1 Are other base-labile groups (e.g., esters, Fmoc) present? start->q1 q2 Are other acid-labile groups (e.g., Boc, acetals) present? q1->q2 No m_hf Method 2: HF-Pyridine or Method 3: Acid-Catalyzed (TsOH, HCl) q1->m_hf Yes q3 Is chemoselectivity required? (e.g., preserve aliphatic silyl ethers) q2->q3 No m_tbaf Method 1: TBAF (Standard, efficient choice) q2->m_tbaf Yes (TBAF avoids strong acid) q3->m_tbaf No m_liaoc Method 4: LiOAc (Mild, highly selective option) q3->m_liaoc Yes m_acid Method 3: Acid-Catalyzed (e.g., TsOH in MeOH)

Caption: Decision tree for selecting a deprotection method.

References

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. SynArchive. Retrieved from [Link]

  • Chem-Station. (2014, March 8). Silyl Protective Groups. Chem-Station International Edition. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest, Inc. Retrieved from [Link]

  • Zheng, X.-A., et al. (2019). A Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 51(04), 944-952. DOI: 10.1055/s-0034-1379032.
  • Amoo, V., et al. (2018). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin. Frontiers in Chemistry, 6, 56. DOI: 10.3389/fchem.2018.00056.
  • Reddy, B. M., et al. (2007). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 5(17), 2823-2826. DOI: 10.1039/B707833A.
  • Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]

  • Wu, Y., et al. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(3), 1443–1446. DOI: 10.1021/jo802421c.
  • Chandrasekhar, S., et al. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 5(6), 913-915. DOI: 10.1021/ol034177c.
  • Heravi, M. M., et al. (2009). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 14(11), 4443-4448. DOI: 10.3390/molecules14114443.
  • ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Retrieved from [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. DOI: 10.5530/ijper.58.2.78.
  • Fiveable. (2025, August 15). Fluoride-Mediated Deprotection. Retrieved from [Link]

  • Smith, A. D., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 545-550. DOI: 10.1039/C8OB02899K.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved from [Link]

  • Nanomaterials. (2020). Nanostructured Catalysts in the Protection and Deprotection of Hydroxyl and Thiol Groups. MDPI.
  • Kiso, Y., et al. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024-5027. DOI: 10.1248/cpb.36.5024.
  • Molecules. (2011).
  • Denmark, S. E. (n.d.). Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. University of Illinois Urbana-Champaign.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • RSC. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Royal Society of Chemistry.
  • Molecules. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. MDPI.
  • SciELO. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

  • Misaki, T., et al. (2003). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. Organic Letters, 5(13), 2243–2246. DOI: 10.1021/ol034638v.
  • Organic Chemistry Portal. (n.d.). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Retrieved from [Link]

  • Frontiers. (n.d.). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Retrieved from [Link]

  • MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Welcome to the Technical Support Center. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery, particularly for the development of potent kinase inhibitors targeting FGFR and SIK2 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery, particularly for the development of potent kinase inhibitors targeting FGFR and SIK2 pathways [[1.2],[1]].

Synthesizing 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol presents unique challenges. Direct hydroxylation of the electron-rich pyrrole-fused system is notoriously difficult, and the bulky N-triisopropylsilyl (TIPS) protecting group is highly sensitive to the strongly basic conditions typically used in cross-coupling or oxidation steps. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind each step, providing self-validating protocols and troubleshooting insights to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Pathway

To bypass the harsh conditions of direct hydroxylation, the most robust synthetic strategy utilizes a three-step sequence: N-Protection , followed by Miyaura Borylation , and concluding with a Mild Oxidation .

SynthesisPathway A 5-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) B 5-bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1) A->B Step 1: N-Protection NaH, TIPS-Cl, THF 0°C to RT C C5-Boronic Ester Intermediate (Intermediate 2) B->C Step 2: Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc Dioxane, 90°C D 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol (Target Product) C->D Step 3: Mild Oxidation NaBO3·4H2O THF/H2O, RT

Fig 1. Mechanistic workflow for the synthesis of 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol.

Troubleshooting Guide

Q: I am seeing low yields and unreacted starting material during the TIPS protection step. What is causing this? A: This is almost always a moisture or base-activation issue. The pyrrole nitrogen of 7-azaindole has a pKa of ~16, requiring a strong base like Sodium Hydride (NaH) for complete deprotonation. If your NaH is old or heavily coated in mineral oil, the active surface area is too low to form the anion efficiently. Furthermore, TIPS-Cl is highly susceptible to hydrolysis. Trace water in your THF will rapidly convert TIPS-Cl into unreactive silanol. Fix: Wash your NaH with anhydrous hexanes prior to use, ensure your THF is freshly distilled or drawn from a solvent purification system, and allow the deprotonation to run until hydrogen gas evolution completely ceases before adding the silyl chloride.

Q: During the Miyaura borylation, I observe significant protodeboronation (formation of the des-bromo byproduct). How can I prevent this? A: Protodeboronation occurs when the newly formed C-B bond is cleaved by protic sources at elevated temperatures. This is exacerbated by strong bases. Fix: Potassium acetate (KOAc) is the optimal base here because it is mild enough to prevent TIPS cleavage and limit protodeboronation. However, KOAc is highly hygroscopic. You must dry the KOAc under high vacuum at 100°C for at least 4 hours prior to the reaction.

Q: My oxidation step successfully forms the C5-OH, but the N-TIPS group is partially or completely cleaved. How do I retain the protection? A: The N-Si bond in 7-azaindoles is extremely sensitive to strongly basic aqueous conditions. Standard oxidation using 30% H₂O₂ with NaOH generates high concentrations of hydroxide ions that nucleophilically attack the silicon atom, leading to rapid deprotection. Fix: Switch your oxidant to Sodium Perborate Tetrahydrate (NaBO₃·4H₂O). Sodium perborate acts as a mild, slow-release source of hydrogen peroxide and operates at a near-neutral pH, efficiently oxidizing the organoborane while preserving the N-TIPS group [[3.3]].

Quantitative Data: Oxidation Condition Optimization

To illustrate the causality of pH on protecting group stability, review the comparative data below. Maintaining a neutral pH is critical for maximizing the yield of the protected product.

Oxidation SystemBase / AdditiveSolventApprox. pHTIPS Retention (%)Isolated Yield of Target (%)
30% H₂O₂NaOH (1.0 M)THF / H₂O12–13< 5%85% (Isolated as deprotected 5-OH)
30% H₂O₂NaHCO₃ (Sat.)THF / H₂O8–960–70%65%
NaBO₃·4H₂O None THF / H₂O 7–8 > 95% 88%

Self-Validating Experimental Protocols

A robust protocol should tell you it is working while you are running it. Follow these self-validating methodologies for the critical borylation and oxidation steps.

Protocol A: Miyaura Borylation (C5-Boronic Ester Formation)
  • Preparation: Charge an oven-dried flask with 5-bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and anhydrous KOAc (3.0 eq).

    • Validation Check: Ensure the KOAc is a fine, free-flowing powder. Clumping indicates moisture, which guarantees protodeboronation failure.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M). Sparge the suspension with argon or nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Validation Check: The solution will initially appear dark red/orange.

  • Heating: Heat the reaction mixture to 90°C under an inert atmosphere.

    • Validation Check: Within 30–45 minutes, the mixture should turn an opaque, dark black. This visual shift confirms the reduction of Pd(II) to the catalytically active Pd(0) species.

  • Completion: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.7) will disappear, replaced by a highly UV-active spot (Rf ~0.4). Cool to room temperature and filter through a short pad of Celite to remove palladium black.

Protocol B: Mild Oxidation to Phenol
  • Preparation: Dissolve the crude C5-boronic ester from Protocol A in a 1:1 (v/v) mixture of THF and distilled water.

  • Oxidant Addition: Add Sodium Perborate Tetrahydrate (NaBO₃·4H₂O, 3.0 eq) in one portion at room temperature.

    • Validation Check: The reaction is mildly exothermic. A slight, detectable temperature rise in the flask confirms that the oxidative cleavage of the C-B bond is actively occurring.

  • Reaction: Stir vigorously for 2 hours at room temperature.

    • Validation Check: LC-MS analysis should show the complete disappearance of the boronic ester mass and the emergence of the target product mass (m/z 291.1 [M+H]⁺).

  • Workup: Dilute with EtOAc, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I use direct Pd-catalyzed hydroxylation (e.g., using tBuXPhos and KOH) instead of the borylation-oxidation route? A: While direct hydroxylation is an elegant one-step transformation, the strongly basic conditions (KOH) and high temperatures (90–100°C) required to drive the reductive elimination of the phenol will result in near-complete loss of the N-TIPS group. The two-step borylation-oxidation sequence is significantly milder and is the industry standard for preserving silyl protecting groups on azaindoles.

Q: How should I purify the final 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol? A: The electron-rich nature of the product makes the N-Si bond somewhat sensitive to the acidic silanol groups on standard silica gel. To prevent acid-catalyzed cleavage during chromatography, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes. Use a neutralized eluent (e.g., Hexanes/EtOAc with 1% TEA) for the purification.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents (CA2932169A1). 1

  • Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes. The Journal of Organic Chemistry (ACS). 3

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals synthesizing 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (TIPS-protec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals synthesizing 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (TIPS-protected 5-hydroxy-7-azaindole). This molecule is a critical intermediate in the synthesis of the first-in-class BCL-2 selective inhibitor, Venetoclax (ABT-199) 1.

Depending on your supply chain, you are likely utilizing one of two main synthetic routes: the industry-standard Borylation/Oxidation of a 5-bromo precursor, or the Direct N-Protection of a 5-hydroxy precursor 2. Below, we address the mechanistic causes of common side products in both routes and provide self-validating protocols to ensure high-fidelity scale-up.

Part 1: Reaction Pathways & Side Product Visualization

Pathway SM1 5-Bromo-7-azaindole (Precursor A) Int1 5-Bromo-1-TIPS-7-azaindole (Intermediate) SM1->Int1 TIPSCl, KOtBu (Step 1) Target 1-TIPS-5-hydroxy-7-azaindole (Target Product) Int1->Target 1. Borylation 2. Oxidation (Step 2) Side1 1-TIPS-7-azaindole (Protodebromination) Int1->Side1 H2O Quench / Poor Transmetalation Side2 5-Hydroxy-7-azaindole (Desilylation) Int1->Side2 Excess NaOH / Harsh Oxidation SM2 5-Hydroxy-7-azaindole (Precursor B) SM2->Target TIPSCl, KOtBu (Direct Route) Side3 O-TIPS / Bis-TIPS (Regioisomers) SM2->Side3 Kinetic Control / Excess TIPSCl

Reaction pathways for 1-TIPS-5-hydroxy-7-azaindole synthesis, highlighting side products.

Part 2: Troubleshooting FAQs

Route A: Borylation & Oxidation (The Industry Standard)

Q1: We observe significant protodebromination (formation of 1-TIPS-7-azaindole) during the borylation of 5-bromo-1-TIPS-7-azaindole. How can we minimize this? A1: Protodebromination occurs when the highly basic arylmetal intermediate (generated via lithium-halogen or magnesium-halogen exchange) is quenched by adventitious protons before it can react with the borylating agent.

  • Mechanistic Causality: The transmetalation kinetics are fast, but the resulting aryllithium/arylmagnesium species will preferentially act as a base rather than a nucleophile if moisture is present.

  • Resolution: Implement an in situ quench protocol. Instead of forming the arylmetal species first, add the base (e.g., n-BuLi) to a pre-mixed solution of the bromide and the borylating agent (e.g., triisopropyl borate) at -78°C. This ensures the arylmetal species is trapped by the electrophile the moment it is generated.

Q2: During the oxidation of the intermediate boronate to the 5-ol, we are losing the TIPS protecting group. How do we prevent desilylation? A2: While the TIPS group provides excellent steric shielding, it remains susceptible to cleavage under strongly basic aqueous conditions at elevated temperatures.

  • Mechanistic Causality: The standard oxidation utilizes H₂O₂ and NaOH. If the localized concentration of hydroxide ions is too high, OH⁻ will nucleophilically attack the silicon center, cleaving the N-Si bond and resulting in premature deprotection 1.

  • Resolution: Strictly control the pH and temperature. Substitute NaOH with a milder base, or use sodium perborate (NaBO₃) as a buffered, all-in-one oxidant. If using H₂O₂/NaOH, maintain the internal temperature strictly below 5°C and quench immediately with sodium thiosulfate upon consumption of the boronate.

Route B: Direct N-Protection

Q3: We are directly protecting 5-hydroxy-7-azaindole but are getting a mixture of N-TIPS, O-TIPS, and bis-TIPS products. How do we drive N-regioselectivity? A3: 5-hydroxy-7-azaindole is an ambident nucleophile, presenting a classic kinetic vs. thermodynamic selectivity challenge.

  • Mechanistic Causality: According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "harder" nucleophile than the pyrrole nitrogen and kinetically attacks the "hard" silicon electrophile (TIPSCl) to form the O-TIPS ether. However, the N-TIPS product is thermodynamically favored because it preserves the electron density of the aromatic system 2.

  • Resolution: Use Potassium tert-butoxide (KOtBu) in 2-MeTHF. The bulky tert-butoxide ensures complete deprotonation, while the potassium counterion helps coordinate the oxygen, sterically directing the bulky TIPSCl toward the nitrogen. Allow the reaction to warm to room temperature for 2 hours to facilitate the thermodynamic rearrangement from O-TIPS to N-TIPS.

Part 3: Quantitative Data & Mitigation Metrics

Summarized below are the critical side products, their mechanistic triggers, and the exact metrics required to suppress them.

Side ProductSynthetic RouteMechanistic CauseMitigation MetricExpected Purity
1-TIPS-7-azaindole (Protodebromination)Borylation / OxidationMoisture quenching the highly basic arylmetal intermediate.Karl Fischer (KF) Titration < 50 ppm; in situ electrophile quench.> 98%
5-Hydroxy-7-azaindole (Desilylation)Borylation / OxidationHydroxide nucleophilic attack on the silicon center.Buffered oxidation (NaBO₃) or strict pH < 11; Temp ≤ 5°C.> 95%
O-TIPS / Bis-TIPS (Regioisomers)Direct N-ProtectionHSAB kinetic attack on the phenoxide oxygen.KOtBu base; thermodynamic equilibration at 25°C; TIPSCl ≤ 1.05 eq.> 97%

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Borylation/Oxidation of 5-Bromo-1-TIPS-7-azaindole

Objective: Convert the bromide to the hydroxyl group while preventing protodebromination and desilylation.

  • System Validation: Charge a dry reactor with 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous THF.

    • Validation Check: Perform a Karl Fischer titration on the mixture. Do not proceed if H₂O > 50 ppm.

  • In Situ Borylation: Add triisopropyl borate (1.5 eq) to the reactor and cool the mixture to -78°C.

  • Transmetalation: Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 30 minutes, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.

  • Oxidation Prep: Warm the reaction to 0°C. Slowly add 3M aqueous NaOH (1.5 eq).

    • Validation Check: Ensure internal temperature does not exceed 5°C during base addition to prevent premature desilylation.

  • Oxidation: Dropwise add 30% H₂O₂ (1.5 eq). Stir for 1 hour at 0°C.

  • Quench & Isolate: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Adjust the pH to 6-7 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Direct N-Regioselective TIPS Protection

Objective: Protect the pyrrole nitrogen of 5-hydroxy-7-azaindole while suppressing O-silylation.

  • Deprotonation: Charge a reactor with 5-hydroxy-7-azaindole (1.0 eq) and anhydrous 2-MeTHF. Cool to 0°C. Add KOtBu (1.1 eq) in portions. Stir for 30 minutes. The solution will darken as the anion forms.

  • Kinetic Silylation: Dilute TIPSCl (1.05 eq) in 2-MeTHF and add dropwise over 20 minutes, maintaining the internal temperature at 0°C.

  • Thermodynamic Equilibration: Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The kinetic O-TIPS product runs near the solvent front. The thermodynamic N-TIPS product runs slightly lower. If the O-TIPS spot persists after 2 hours, the equilibration is incomplete; gently heat to 35°C for 1 additional hour.

  • Workup: Quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the target product.

Part 5: References

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor ACS Publications (Organic Process Research & Development) URL:[Link]

  • Method for preparing 5-hydroxy-7-azaindole Eureka by PatSnap (Patent CN107445963A) URL:

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6)[1].

The 7-azaindole core is a privileged scaffold in pharmaceutical chemistry, frequently utilized in the development of kinase inhibitors, melatoninergic ligands, and dopamine receptor modulators[2]. However, functionalizing the 5-position of the electron-deficient 7-azaindole system presents significant synthetic challenges[3]. Direct electrophilic aromatic substitution is often low-yielding. Therefore, a robust, scalable approach involves the N-protection of 5-bromo-7-azaindole with a bulky triisopropylsilyl (TIPS) group, followed by palladium-catalyzed borylation and subsequent oxidation to yield the 5-ol derivative[4].

This document provides troubleshooting FAQs, mechanistic insights, and validated step-by-step protocols to ensure high-yield, safe scale-up operations.

I. Synthetic Workflow & Mechanistic Logic

To establish a self-validating protocol, it is critical to understand the workflow. The TIPS group serves a dual purpose: it protects the acidic pyrrole N-H (pKa ~ 16) from interfering with organometallic steps, and its extreme steric bulk directs subsequent metalation or cross-coupling away from the adjacent C2 position, ensuring high regioselectivity.

SynthesisWorkflow A 5-Bromo-1H-pyrrolo [2,3-b]pyridine B N-TIPS Protection (TIPS-Cl, NaH, THF) A->B C 5-Bromo-1-TIPS- 7-azaindole B->C D Miyaura Borylation (B2pin2, Pd-cat) C->D E Oxidative Cleavage (H2O2, NaOH) D->E F 1-TIPS-1H-pyrrolo [2,3-b]pyridin-5-ol E->F

Workflow: N-protection, Pd-catalyzed borylation, and oxidative cleavage to the 5-ol.

II. Troubleshooting Guides & FAQs

Q1: During the N-TIPS protection step, we observe incomplete conversion and the formation of unidentifiable byproducts. What is causing this?

Root Cause & Causality: Incomplete conversion is typically caused by moisture in the solvent or degradation of the base. Sodium hydride (NaH) is commonly used to irreversibly deprotonate the pyrrole nitrogen. If moisture is present, NaH is quenched, leading to incomplete deprotonation. Furthermore, TIPS-Cl is highly moisture-sensitive and will hydrolyze to silanols. Solution:

  • Titrate your THF to ensure water content is <50 ppm (Karl Fischer titration).

  • Ensure NaH is properly suspended and not clumped. Alternatively, for larger scales where NaH poses a severe hydrogen gas safety hazard, switch to Potassium tert-butoxide (KOtBu) in THF at 0 °C. KOtBu provides sufficient basicity for N-deprotonation without the evolution of flammable H2 gas.

Q2: The Miyaura borylation step to convert the 5-bromo intermediate to the pinacol boronate is stalling at 60% conversion. How can we drive it to completion?

Root Cause & Causality: The stalling of palladium-catalyzed cross-couplings on the 7-azaindole system is often due to catalyst poisoning or product inhibition[4]. The basic nitrogen of the pyridine ring can coordinate to the palladium center, stripping it of its ligands (e.g., dppf) and precipitating palladium black. Solution:

  • Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).

  • Switch the solvent from dioxane to a more polar coordinating solvent like 2-MeTHF, or add a mild additive like potassium acetate (KOAc) which facilitates the transmetalation step without overly coordinating the Pd center. Ensure rigorous degassing (sparging with N2 for 30 mins) prior to heating.

Q3: The oxidation of the boronic ester to the 5-ol using H2O2 is highly exothermic. How do we safely scale this up?

Root Cause & Causality: The oxidative cleavage of carbon-boron bonds with alkaline hydrogen peroxide proceeds via the formation of a hydroperoxyboronate intermediate, which undergoes a 1,2-alkyl migration. This process is highly exothermic and releases oxygen gas if the peroxide decomposes. Solution:

  • Dosing Control: Never add the boronate to the peroxide. Always dose the H2O2 (typically 30% w/w aqueous) dropwise into the cooled (0–5 °C) reaction mixture containing the boronate and base.

  • Quenching: Ensure a validated quench protocol using sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) is executed before workup. Verify the absence of residual peroxides using KI-starch indicator paper before proceeding to extraction.

III. Quantitative Data & Optimization Metrics

The following table summarizes the optimization parameters for the N-protection step, highlighting the safety and yield trade-offs for process scale-up.

BaseSolventTemp (°C)Conversion (%)Impurity ProfileScale-up Suitability
NaH (60% in oil)THF0 to 25>98%LowModerate (H2 gas evolution risk)
KOtBuTHF0 to 25>95%LowExcellent (No gas evolution)
K2CO3DMF60<40%High (N-alkylation)Poor (Insufficient basicity)
LiHMDS2-MeTHF-78 to 0>98%Very LowGood (Cost-prohibitive at >10kg)

IV. Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

This protocol establishes the protected intermediate required for downstream functionalization.

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen. Charge the reactor with anhydrous THF (10 volumes relative to starting material).

  • Deprotonation: Charge 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv). Cool the jacket to 0 °C. Portion-wise, add KOtBu (1.2 equiv) while maintaining the internal temperature below 10 °C. Stir the resulting dark solution for 45 minutes at 0 °C.

  • Silylation: Dilute Triisopropylsilyl chloride (TIPS-Cl, 1.15 equiv) in an equal volume of THF. Dose this solution into the reactor over 1 hour via an addition funnel, keeping the internal temperature <10 °C.

  • Reaction Monitoring: Warm to 20 °C and stir for 2 hours. Monitor via HPLC (Method: C18, MeCN/H2O with 0.1% TFA). Target conversion is >98%.

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl (5 volumes). Extract the aqueous layer with MTBE (2 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Protocol B: Borylation and Oxidative Cleavage to 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

This protocol converts the bromide to the target 5-ol via a one-pot borylation/oxidation sequence.

  • Borylation: In a clean, dry reactor, combine the TIPS-protected bromide (1.0 equiv), Bis(pinacolato)diboron (B2pin2, 1.2 equiv), and anhydrous KOAc (3.0 equiv) in 2-MeTHF (10 volumes).

  • Degassing & Catalysis: Sparge the mixture with N2 for 30 minutes. Add Pd(dppf)Cl2·CH2Cl2 (0.03 equiv). Heat the mixture to 80 °C for 6 hours. Confirm complete consumption of the bromide via HPLC.

  • Cooling for Oxidation: Cool the reaction mixture to 0 °C. Add an aqueous solution of NaOH (2.0 M, 3.0 equiv).

  • Oxidation (CRITICAL SAFETY STEP): Slowly dose 30% aqueous H2O2 (3.0 equiv) over 2 hours. Control the jacket cooling to ensure the internal temperature absolutely does not exceed 15 °C.

  • Quench & Isolation: Stir for 1 hour at 10 °C. Test for peroxides. If positive, dose 10% aqueous Na2S2O3 until the test is negative. Adjust the pH of the aqueous layer to ~6.5 using 1M HCl to fully protonate the product (the 5-ol is amphoteric and will remain in the aqueous phase if the pH is too high or too low). Extract with EtOAc. Concentrate and purify via recrystallization (Heptane/EtOAc) to yield the pure 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol[5].

V. References

  • [1] Pharmaffiliates. "CAS No : 685514-01-6 | Product Name : 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol". pharmaffiliates.com. URL:

  • [5] NextSDS. "1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol - NextSDS". nextsds.com. URL:

  • [2] Google Patents. "US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines". google.com. URL:

  • [3] Google Patents. "WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines". google.com. URL:

  • [4] Organic Chemistry Portal. "Azaindole synthesis". organic-chemistry.org. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Workflows and Fragmentation Pathways for 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Executive Summary In modern drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, frequently utilized in the design of highly selective kinase inhibitors targeting Focal Adhesion Ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, frequently utilized in the design of highly selective kinase inhibitors targeting Focal Adhesion Kinase (FAK) and Fibroblast Growth Factor Receptors (FGFR)[1][2]. During the synthesis of these active pharmaceutical ingredients, the highly reactive pyrrole nitrogen is routinely protected using a triisopropylsilyl (TIPS) group, yielding intermediates such as 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol .

Accurately tracking this intermediate—and monitoring its subsequent deprotection—requires robust analytical strategies. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS-QTOF) versus Triple Quadrupole (QqQ) platforms for analyzing this compound, grounded in a deep mechanistic understanding of its electrospray ionization (ESI) fragmentation pathways.

Mechanistic Causality: The Fragmentation Pathway

Understanding the exact fragmentation causality of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is essential for assay development and instrument tuning. Under ESI positive ion mode, the protonated precursor ion[M+H]+ is observed at m/z 291.19. The subsequent collision-induced dissociation (CID) is governed by the extreme lability of the nitrogen-silicon (N-Si) bond.

  • Universal Silyl Marker (m/z 157.14): Silicon is highly electropositive relative to nitrogen. Upon collisional activation, heterolytic cleavage of the N-Si bond occurs rapidly, with the positive charge preferentially retained on the silicon atom. This yields the highly stable triisopropylsilyl cation [Si(iPr)3]+ at m/z 157.14. This ion dominates the MS/MS spectrum and serves as a universal diagnostic marker for TIPS-protected species[3].

  • Core Isolation (m/z 135.06): A competing, higher-energy pathway involves the neutral loss of the TIPS group (-156 Da), transferring the proton to the pyrrolo[2,3-b]pyridine core to form the[C7H7N2O]+ ion at m/z 135.06.

  • Phenolic Cleavage (m/z 107.06): The isolated core ion subsequently undergoes a characteristic loss of carbon monoxide (-28 Da) from the 5-hydroxyl group—a hallmark fragmentation mechanism for hydroxy-heteroaromatics—resulting in a stable [C6H7N2]+ ion at m/z 107.06.

fragmentation M Precursor Ion [M+H]+ m/z 291.19 1-(TIPS)-pyrrolo[2,3-b]pyridin-5-ol F1 TIPS Cation m/z 157.14 [Si(iPr)3]+ M->F1 N-Si Cleavage (Charge retention on Si) F2 Protonated Core m/z 135.06 [C7H7N2O]+ M->F2 Neutral TIPS Loss (-156 Da) F3 Loss of CO m/z 107.06 [C6H7N2]+ F2->F3 Loss of CO (-28 Da)

Fig 1: ESI-MS/MS fragmentation pathway of 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol.

Product Performance Comparison: HRMS (QTOF) vs. QqQ

When developing an analytical workflow for this intermediate, scientists must choose between HRMS (e.g., QTOF) and nominal mass QqQ platforms.

  • HRMS (QTOF): Excels in structural elucidation. The ability to measure the exact mass of the m/z 157.1407 fragment confirms the elemental composition of the protecting group, ruling out isobaric interferences in complex, early-stage reaction mixtures.

  • QqQ (MRM): The gold standard for high-throughput quantification. By monitoring the specific transition of 291.2 → 135.1, the QqQ provides superior sensitivity for tracking trace levels of unreacted intermediate during the final API deprotection steps.

Table 1: Comparative Performance for TIPS-Azaindole Analysis
ParameterHigh-Resolution QTOFTriple Quadrupole (QqQ)Analytical Advantage
Mass Accuracy < 2 ppmNominal (~0.1 Da)QTOF prevents false positives from isobaric impurities.
Sensitivity (LOD) ~1-5 ng/mL< 0.1 ng/mLQqQ is superior for trace deprotection tracking.
Dynamic Range 3-4 logs5-6 logsQqQ handles wider concentration variances in PK studies.
Best Use Case Structural elucidation & impurity IDHigh-throughput API quantificationPlatform choice depends strictly on the development phase.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol utilizes a "self-validating" dual-transition logic. By measuring both the class-specific TIPS fragment and the molecule-specific core fragment, the system automatically flags co-eluting impurities if the ion ratio deviates, ensuring absolute confidence in the analytical readout.

Step-by-Step Methodology:

  • Sample Preparation: Quench 10 µL of the reaction mixture (or biological matrix) with 90 µL of cold acetonitrile containing an internal standard (e.g., deuterated 7-azaindole). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins and insoluble salts.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Because the highly lipophilic TIPS group ensures strong column retention, elute with a fast ramp from 20% to 95% B over 3.0 minutes to maintain sharp peak shapes.

  • MS/MS Acquisition (Self-Validating MRM):

    • Qualifier Transition (Class-Specific): m/z 291.2 → 157.1 (Collision Energy: 15 eV). This validates the presence of the intact TIPS group.

    • Quantifier Transition (Molecule-Specific): m/z 291.2 → 135.1 (Collision Energy: 25 eV). This quantifies the specific pyrrolo[2,3-b]pyridine core.

  • Data Synthesis & Validation: Calculate the quantifier/qualifier peak area ratio. A consistent ratio (±15% variance across all samples) validates the peak purity and confirms the absence of co-eluting silylated off-target impurities.

workflow Prep 1. Sample Prep Protein Crash & Centrifuge LC 2. UHPLC Separation C18 Column (Fast Gradient) Prep->LC QTOF 3A. HRMS (QTOF) Exact Mass: 157.1407 Structural ID LC->QTOF Qualitative Workflows QqQ 3B. QqQ (MRM) Ratio: 135.1 / 157.1 Quantification LC->QqQ Quantitative Workflows Data 4. Data Synthesis Self-Validating Output QTOF->Data QqQ->Data

Fig 2: Comparative LC-MS/MS workflow for qualitative and quantitative analysis.

Quantitative Data Summary

The table below summarizes the critical quantitative parameters required to program either mass spectrometry instrument for the optimal detection of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol.

Table 2: Key Fragmentation Ions and Optimal Parameters
Precursor Ion (m/z)Product Ion (m/z)Ion IdentityOptimal CE (eV)Platform Priority
291.19157.14[Si(iPr)3]+ (TIPS Cation)15QTOF (Exact Mass Confirmation)
291.19135.06[C7H7N2O]+ (Core)25QqQ (Primary Quantifier)
291.19107.06[C6H7N2]+ (Core - CO)40QqQ (Secondary Qualifier)

References

  • Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Journal of Medicinal Chemistry.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[Link]

  • Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether-Based Protecting Group. Macromolecules.[Link]

Sources

Comparative

Spectroscopic Characterization of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol vs. Unprotected Azaindole: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, ensuring the structural fidelity of heterocyclic building blocks is paramount. The 7-azaindole core is a privileged scaffold in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, ensuring the structural fidelity of heterocyclic building blocks is paramount. The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and apoptosis-inducing agents like Venetoclax[1].

During multi-step syntheses, the pyrrole nitrogen of 1H-pyrrolo[2,3-b]pyridin-5-ol must often be masked to prevent competing N-alkylation or N-arylation. The bulky triisopropylsilyl (TIPS) group is a premier choice for this, yielding 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6)[2]. However, the introduction of this massive organosilicon moiety drastically alters the molecule's electronic environment, solubility, and spectroscopic signatures.

This guide provides an objective, data-driven comparison of the protected vs. unprotected species, detailing the causality behind the spectroscopic shifts and establishing self-validating experimental protocols for structural confirmation.

Structural and Analytical Workflow

To contextualize the analytical differences, we must first map the chemical relationship between the two entities. The diagram below illustrates the workflow for differentiating the unprotected azaindole from its TIPS-protected counterpart using orthogonal analytical techniques.

G Start 1H-pyrrolo[2,3-b]pyridin-5-ol (Unprotected Core) TIPS_Prot TIPS Protection (TIPS-Cl, NaH, DMF) Start->TIPS_Prot NMR_Analysis 1H & 13C NMR Loss of N-H, Appearance of 21H Start->NMR_Analysis Baseline Comparison IR_Analysis ATR FT-IR Loss of 3150 cm⁻¹ (N-H stretch) Start->IR_Analysis MS_Analysis ESI-MS [M+H]+ = 291.15 vs 135.05 Start->MS_Analysis Protected 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol (Protected Intermediate) TIPS_Prot->Protected Protected->NMR_Analysis Protected->IR_Analysis Protected->MS_Analysis

Analytical workflow for distinguishing TIPS-protected vs. unprotected 5-hydroxy-7-azaindole.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

The most definitive proof of successful TIPS protection is observed via ¹H and ¹³C NMR. The unprotected azaindole exhibits a highly deshielded, broad singlet corresponding to the pyrrole N-H[3]. Upon protection, this signal vanishes, replaced by a massive integration of 21 aliphatic protons.

Mechanistic Insight (Causality): Why does the H-2 proton shift slightly downfield upon TIPS protection? While silicon is electropositive and inductively donates electron density (which typically shields nuclei), the massive steric bulk of the triisopropylsilyl group forces a distortion in the solvation shell. Furthermore, the loss of the N-H bond eliminates intermolecular hydrogen bonding, which in unprotected azaindoles typically shields the adjacent H-2 proton in polar aprotic solvents like DMSO.

NucleusUnprotected 1H-pyrrolo[2,3-b]pyridin-5-ol (DMSO-d6)1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol (DMSO-d6)Diagnostic Shift / Observation
¹H (N-H) ~11.40 ppm (br s, 1H)Absent Confirms complete N-functionalization.
¹H (H-2) ~7.35 ppm (dd, J = 3.0, 2.5 Hz, 1H)~7.40 ppm (d, J = 3.0 Hz, 1H)Loss of coupling to N-H; slight downfield shift.
¹H (TIPS-CH) Absent~1.85 ppm (sept, J = 7.5 Hz, 3H)Confirms presence of 3 isopropyl methines.
¹H (TIPS-CH₃) Absent~1.08 ppm (d, J = 7.5 Hz, 18H)Massive integration confirms TIPS vs. TMS/TBS.
¹³C (C-2) ~127.5 ppm~130.2 ppmDeshielded due to altered ring conjugation.
¹³C (TIPS) Absent~18.5 ppm (CH₃), ~11.2 ppm (CH)Direct confirmation of the silyl carbon framework.
B. FT-IR and Mass Spectrometry (ESI-MS)

While NMR provides structural connectivity, FT-IR and ESI-MS provide rapid, orthogonal validation of the bulk material.

TechniqueUnprotected AzaindoleTIPS-Protected AzaindoleKey Differentiator
FT-IR 3150–3300 cm⁻¹ (Strong, broad N-H)Absent Loss of hydrogen bond donor capability.
FT-IR Absent2860–2950 cm⁻¹ (C-H), 1460, 880 cm⁻¹ (Si-C)Appearance of strong aliphatic and Si-C stretching.
ESI-MS (+) m/z 135.05 [M+H]⁺m/z 291.15 [M+H]⁺Mass shift of +156 Da corresponds exactly to the TIPS group[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. This means the analytical readouts inherently control for false positives (e.g., confirming the disappearance of a peak simultaneously with the appearance of the expected new peaks).

Protocol 1: Quantitative NMR Acquisition

Objective: Verify the exact 1:18:3 integration ratio of the azaindole core to the TIPS group to rule out partial deprotection or silyl ether formation at the 5-hydroxyl position.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Note: DMSO-d6 is chosen over CDCl₃ to clearly resolve the 5-OH proton (~9.30 ppm) from the aromatic region, ensuring the TIPS group is on the nitrogen and not the oxygen.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Acquisition Parameters: Run a standard ¹H sequence (e.g., zg30 on Bruker) with a relaxation delay (D1) of at least 5 seconds. Causality: The bulky TIPS protons relax at different rates than the rigid aromatic core; a long D1 ensures accurate integration.

  • Validation Check: Integrate the H-6 proton (typically the most downfield doublet, ~8.00 ppm) to 1.00. The doublet at ~1.08 ppm must integrate between 17.5 and 18.5. If the integration is lower, partial desilylation has occurred.

Protocol 2: ATR-FTIR Analysis

Objective: Confirm the elimination of the N-H bond without the interference of solvent signals.

  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply 1-2 mg of the neat solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Inspect the 3100–3300 cm⁻¹ region. A flat baseline confirms complete N-protection. A residual broad peak indicates contamination with the unprotected starting material.

Protocol 3: LC-MS (ESI+)

Objective: Confirm the intact molecular weight and assess purity.

  • Preparation: Dilute the sample to 10 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid promotes efficient protonation of the pyridine nitrogen, drastically enhancing the [M+H]⁺ signal.

  • Chromatography: Elute over a C18 column using a gradient of Water/Acetonitrile (both with 0.1% FA). The TIPS-protected compound will elute significantly later than the unprotected core due to the extreme lipophilicity of the three isopropyl groups.

  • Validation Check: Extract the ion chromatogram for m/z 291.15. The presence of a dominant peak at m/z 249.08 [M-43]⁺ indicates in-source fragmentation (loss of one isopropyl group), a classic diagnostic hallmark of TIPS-protected heterocycles.

References

  • PureSynth. "1-(Triisopropylsilyl)-1H-pyrrolo[23-b]pyridin-5-ol PurCert Standard." Pure-Synth.com.
  • ACS Publications. "Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy." Journal of Medicinal Chemistry.
  • New Drug Approvals. "Venetoclax: Synthesis and Intermediates." NewDrugApprovals.org.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work with novel chemical intermediates is foundational to discovery. 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 685514-01-6) is a key building block, n...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical intermediates is foundational to discovery. 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 685514-01-6) is a key building block, notably as an intermediate in the synthesis of the BCL-2 inhibitor, Venetoclax[1]. Its structure, featuring a bulky triisopropylsilyl (TIPS) protecting group on a pyrrolopyridine core, presents specific handling challenges that demand a well-defined safety protocol.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural framework grounded in the compound's specific chemical hazards and reactivity. Our objective is to build a self-validating system of safety, ensuring that every step, from initial handling to final disposal, is deliberate and informed by scientific principles.

Hazard Analysis: Understanding the "Why" Behind the "What"

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must consider both its inherent toxicity and the chemical reactivity of the silyl ether functional group.

1.1 Toxicological Hazards

Vendor-supplied Safety Data Sheets (SDS) classify this compound with the following hazard statements[2][3][4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These hazards dictate the baseline level of PPE required to prevent direct contact and inhalation. The compound is a solid, meaning the primary risk of exposure comes from inhaling airborne dust or through direct contact with skin and eyes[2][5].

1.2 Chemical Reactivity Hazards

The triisopropylsilyl (TIPS) group is a sterically hindered silyl ether used to protect the hydroxyl group[6]. While this bulkiness enhances stability compared to smaller silyl groups, silyl ethers are fundamentally susceptible to cleavage under certain conditions[6]:

  • Moisture Sensitivity: The compound is listed as moisture-sensitive[5]. Exposure to atmospheric moisture or protic solvents can lead to hydrolysis (deprotection), cleaving the silicon-oxygen bond to regenerate the parent alcohol (1H-pyrrolo[2,3-b]pyridin-5-ol) and forming triisopropylsilanol. This not only compromises the integrity of the reagent but can alter the reaction pathway.

  • Acid Sensitivity: Silyl ethers are readily cleaved by acidic conditions[6].

  • Air Sensitivity: The compound is also designated as air-sensitive[5]. This may be due to its sensitivity to moisture in the air or potential for slow oxidation over time.

This reactivity profile means that beyond protecting the user from the chemical, the handling procedures must also protect the chemical from the environment. This is why advanced handling techniques, such as the use of an inert atmosphere, are often necessary[7][8][9].

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards. The following table summarizes the minimum required PPE for handling 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol.

Protection Type Required PPE Rationale & Key Considerations
Dermal (Body) Chemical-resistant lab coat (long-sleeved)Provides a primary barrier against incidental contact and minor spills.
Dermal (Hands) Nitrile or Neoprene Gloves (Double-gloving recommended)Protects against skin irritation (H315). Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin. For prolonged work or when using solvents, consult a glove compatibility chart.
Ocular (Eyes) Safety glasses with side shields (minimum) or Chemical splash gogglesProtects against dust particles and splashes causing serious eye irritation (H319). Goggles offer a complete seal and are required when there is a significant splash risk[10].
Respiratory Certified Chemical Fume HoodThe primary engineering control to prevent inhalation of dust, which can cause respiratory irritation (H335)[11]. All manipulations of the solid compound should occur within a fume hood.

Advanced Handling: Operational Plans for an Inert Atmosphere

To preserve the chemical's integrity and ensure experimental reproducibility, handling this moisture-sensitive compound under an inert atmosphere is best practice. The choice between a glovebox and a Schlenk line depends on the scale of the work and available resources[8][9][12].

3.1 Glovebox Operation Workflow

A glovebox provides the most controlled environment for handling air- and moisture-sensitive materials[8][9].

Protocol:

  • Material Transfer: Introduce the sealed container of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, along with all necessary spatulas, weigh boats, and vials, into the glovebox antechamber.

  • Atmosphere Purge: Cycle the antechamber atmosphere (evacuate and backfill with inert gas, e.g., argon or nitrogen) at least three times to remove air and moisture[9].

  • Manipulation: Bring the materials into the main chamber.

  • Weighing & Aliquoting: Carefully open the main container and weigh the desired amount of the solid into a pre-tared vial.

  • Sealing: Securely cap the vial containing the aliquot and the main stock container.

  • Removal: Transfer the sealed vials back into the antechamber, purge, and then remove them from the glovebox.

3.2 Schlenk Line Operation Workflow

For reactions conducted in solution, a Schlenk line offers a robust alternative to a glovebox[7][12].

Protocol:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., 140°C for 4 hours) and allowed to cool under a stream of dry inert gas or in a desiccator[9].

  • Initial Purge: Assemble the reaction flask (e.g., a Schlenk flask) and connect it to the dual-manifold Schlenk line.

  • Evacuate-Backfill Cycles: Carefully evacuate the flask (without disturbing any solid inside) and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three to five times to establish an inert atmosphere[12].

  • Positive Pressure: Leave the flask under a slight positive pressure of inert gas, confirmed by bubbling through an oil bubbler.

  • Reagent Transfer: The solid can now be added to the reaction vessel under a positive flow of inert gas or dissolved in a dry, degassed solvent and transferred via a cannula or syringe[9][12].

PPE Selection & Disposal Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE and the subsequent disposal procedure.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_disposal Decontamination & Disposal start Start: Handling 1-(TIPS)-pyrrolo-pyridin-5-ol task_assessment Assess Task: - Weighing solid? - Making solution? - Large scale reaction? start->task_assessment weighing Weighing Solid (in fume hood) task_assessment->weighing Small Scale solution Solution Prep / Reaction (Schlenk Line or Glovebox) task_assessment->solution Any Scale spill Spill Cleanup (Outside Hood) task_assessment->spill Spill Event ppe_base Baseline PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves weighing->ppe_base ppe_goggles Upgrade to: Chemical Splash Goggles solution->ppe_goggles ppe_respirator Add: N95/P100 Respirator spill->ppe_respirator doffing Doff PPE Correctly: Gloves -> Goggles -> Gown ppe_base->doffing ppe_goggles->ppe_base ppe_goggles->doffing ppe_respirator->ppe_goggles ppe_respirator->doffing solid_waste Contaminated Solids: (Gloves, Weigh Boats, Wipes) Place in sealed, labeled bag. doffing->solid_waste disposal Dispose via certified hazardous waste program. solid_waste->disposal liquid_waste Liquid Waste: (Solvent Rinses) Segregate into labeled, compatible waste container. liquid_waste->disposal

Caption: PPE selection and disposal workflow for handling the target compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

5.1 Emergency Procedures for Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3][11]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5.2 Waste Management

  • Contaminated PPE and Consumables: All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels, etc.) must be considered hazardous waste. Place them in a clearly labeled, sealed waste bag or container[13].

  • Chemical Waste: Unused material and reaction waste should be collected in a designated, compatible, and clearly labeled hazardous waste container. Never pour silyl compounds down the drain[14][15]. Silylated waste streams may require specialized treatment[16].

  • Disposal Protocol: All waste must be disposed of through a licensed environmental waste management service in accordance with local, state, and federal regulations[14][15][17]. Ensure waste containers are kept closed except when adding waste[15].

By implementing this comprehensive safety and handling plan, researchers can confidently and safely work with 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, protecting themselves, their experiments, and the environment.

References

  • NextSDS. 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol — Chemical Substance Information. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Google Patents.
  • Safety Data Sheet. [Link]

  • PureSynth. 1-(Triisopropylsilyl)-1H-pyrrolo[23-b]pyridin-5-ol PurCert Standard. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • SHIGEMATSU WORKS CO., LTD. Selection of Personal Protective Equipment. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Handling Laboratory Waste. [Link]

  • National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
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Reactant of Route 2
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
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